5-Bromo-1-methyl-1H-pyrazin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTMOQVYGNSIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697455 | |
| Record name | 5-Bromo-1-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243288-53-0 | |
| Record name | 5-Bromo-1-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-1-methyl-1H-pyrazin-2-one chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-methyl-1H-pyrazin-2-one is a halogenated heterocyclic compound belonging to the pyrazinone class of molecules. The pyrazinone scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its utility as a versatile synthetic intermediate.[1] This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, expected reactivity, and the potential biological significance of this compound, with a focus on its relevance to drug discovery and development.
Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established. Computational predictions for some physicochemical parameters are also available.
General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1243288-53-0 | [2][3][4] |
| Molecular Formula | C₅H₅BrN₂O | [2][4] |
| Molecular Weight | 189.01 g/mol | [2][4] |
| Appearance | Off-white to light yellow solid (Predicted for a similar compound) | [5] |
| Melting Point | No data available | |
| Boiling Point | No data available (Predicted for an isomer: 215.9±50.0 °C) | [5] |
| Solubility | No data available | |
| Purity | ≥95% or ≥98% (Commercially available) | [2][4] |
Computational Data
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |
| LogP | 0.5428 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: N-methylation of 5-bromopyrazin-2-ol
-
Reaction Setup: To a solution of 5-bromopyrazin-2-ol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).
-
Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as methyl iodide (CH₃I, 1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
Reactivity and Further Functionalization
The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom on the electron-deficient pyrazinone ring. This makes the C5 position susceptible to nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional groups at the 5-position.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with aryl or vinyl boronic acids or their esters, providing access to 5-aryl or 5-vinyl pyrazinone derivatives.[6]
-
Sonogashira Coupling: The formation of a carbon-carbon bond with a terminal alkyne can be achieved through this palladium-catalyzed reaction, leading to 5-alkynyl pyrazinones.[6]
-
Buchwald-Hartwig Amination: This cross-coupling reaction enables the synthesis of 5-amino-pyrazinone derivatives by reacting with various primary or secondary amines.[6]
Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyrazinone scaffold is a well-established pharmacophore in medicinal chemistry. Notably, substituted pyrazinones have been identified as potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK).[7][8]
Pyrazinones as p38 MAPK Inhibitors
The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress stimuli.[7][9] Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers. A series of 3-amino-2(1H)-pyrazinones have been developed as selective inhibitors of p38α MAPK, demonstrating the potential of the pyrazinone core to target this important enzyme.[7] These inhibitors typically act by competing with ATP for binding to the kinase domain of p38α, thereby preventing the phosphorylation of downstream substrates and blocking the inflammatory signaling cascade.[10]
Conclusion
This compound is a valuable building block for organic synthesis and drug discovery. Although detailed experimental data on its physical and spectroscopic properties are currently scarce, its established chemical identity and the known reactivity of related compounds provide a solid foundation for its use in the synthesis of more complex molecules. The demonstrated biological activity of the broader pyrazinone class, particularly as kinase inhibitors, highlights the potential of this compound and its derivatives as lead compounds for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. 1243288-53-0|this compound|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-broMo-1-MethylpyriMidin-2-one CAS#: 14248-01-2 [m.chemicalbook.com]
- 6. 5-Bromo-N,N,3-trimethylpyrazin-2-amine | Benchchem [benchchem.com]
- 7. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-1-methyl-1H-pyrazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-stage process, commencing with the formation of a key aminonitrile precursor, followed by the construction of the di-halogenated pyrazinone core, and concluding with a selective dehalogenation to yield the target molecule.
This document offers detailed experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes a visual representation of the synthesis pathway using the DOT language for Graphviz.
Stage 1: Synthesis of N-Methylaminoacetonitrile
The initial stage focuses on the preparation of the α-aminonitrile, N-methylaminoacetonitrile, which serves as a crucial building block for the pyrazinone ring. The synthesis is achieved through a Strecker-type reaction, a well-established method for the synthesis of α-amino nitriles.
Experimental Protocol:
A solution of methylamine (1.0 equivalent) in water is cooled in an ice bath. Formaldehyde (1.0 equivalent, 37% solution in water) is added dropwise to the stirred methylamine solution, maintaining the temperature below 10°C. Subsequently, an aqueous solution of sodium cyanide (1.0 equivalent) is added dropwise at a rate that keeps the reaction temperature below 10°C. The reaction mixture is stirred for an additional 2 hours at room temperature. The product is then extracted with an organic solvent such as dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-methylaminoacetonitrile.
| Parameter | Value |
| Reactants | Methylamine, Formaldehyde, Sodium Cyanide |
| Solvent | Water |
| Temperature | 0-10°C (addition), Room Temperature (stirring) |
| Reaction Time | 2 hours |
| Work-up | Extraction with Dichloromethane |
| Typical Yield | 70-80% |
Stage 2: Synthesis of 3,5-Dibromo-1-methyl-2(1H)-pyrazin-2-one
The second stage involves the construction of the di-brominated pyrazinone ring system using Hoornaert's method. This reaction utilizes the previously synthesized N-methylaminoacetonitrile and reacts it with oxalyl bromide to form the heterocyclic core.
Experimental Protocol:
To a solution of N-methylaminoacetonitrile (1.0 equivalent) in a dry, inert solvent such as toluene, oxalyl bromide (2.2 equivalents) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to reflux (approximately 110°C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,5-dibromo-1-methyl-2(1H)-pyrazin-2-one.
| Parameter | Value |
| Reactants | N-Methylaminoacetonitrile, Oxalyl Bromide |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110°C) |
| Reaction Time | 4-6 hours |
| Work-up | Column Chromatography |
| Typical Yield | 50-60% |
Stage 3: Selective Monodebromination to this compound
The final and most critical stage is the selective removal of the bromine atom at the 3-position of the pyrazinone ring to yield the target compound. This proposed method is based on a regioselective metal-halogen exchange reaction, which is a powerful tool in organic synthesis for selective dehalogenations. The increased electrophilicity of the C3 position, due to the adjacent carbonyl group, is expected to facilitate this selective reaction.
Proposed Experimental Protocol:
A solution of 3,5-dibromo-1-methyl-2(1H)-pyrazin-2-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. To this solution, n-butyllithium (1.0 equivalent, as a solution in hexanes) is added dropwise, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for 1 hour. The reaction is then quenched by the addition of a proton source, such as methanol or a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
| Parameter | Value |
| Reactant | 3,5-Dibromo-1-methyl-2(1H)-pyrazin-2-one |
| Reagent | n-Butyllithium |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78°C |
| Reaction Time | 1 hour |
| Work-up | Quenching with a proton source, Extraction, Column Chromatography |
| Expected Yield | Optimization may be required |
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis pathway for this compound.
Caption: Synthesis pathway for this compound.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for a single synthetic step.
Caption: General experimental workflow for a synthetic step.
In-depth Technical Guide: Spectroscopic Data of 5-Bromo-1-methyl-1H-pyrazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information for the compound 5-Bromo-1-methyl-1H-pyrazin-2-one. This molecule is a halogenated pyrazinone derivative, a class of compounds recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of a bromine atom and a methyl group on the pyrazinone core imparts specific reactivity and characteristics that are valuable for medicinal chemistry applications.
Compound Identification
| IUPAC Name | This compound |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 189.01 g/mol |
| CAS Number | 1243288-53-0 |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted mass spectrometry data. This information can be useful for initial characterization and for comparison with experimentally obtained data.
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.9658 |
| [M+Na]⁺ | 210.9477 |
| [M-H]⁻ | 186.9507 |
| [M+NH₄]⁺ | 205.9923 |
| [M+K]⁺ | 226.9216 |
Data sourced from computational predictions.
Experimental Protocols: A Note on Synthesis
A detailed, experimentally validated synthesis protocol for this compound is not described in readily accessible scientific literature. However, the synthesis of a structurally similar compound, 3,5-dibromo-1-methylpyrazin-2(1H)-one, has been reported in the context of developing non-nucleoside HIV-1 reverse transcriptase inhibitors. The synthetic strategies employed for this related compound would likely be adaptable for the preparation of the mono-bromo analogue.
A plausible synthetic approach could involve the following conceptual steps:
-
Pyrazinone Ring Formation: Condensation of an appropriate α-amino acid derivative with a glyoxal derivative to form the core pyrazinone ring.
-
Bromination: Regioselective bromination of the pyrazinone ring to introduce the bromine atom at the 5-position.
-
N-Methylation: Introduction of the methyl group at the N1 position of the pyrazinone ring.
The following diagram illustrates a generalized, hypothetical workflow for the synthesis and characterization of this compound.
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Significance in Research and Drug Discovery
Halogenated heterocycles like this compound are valuable intermediates in medicinal chemistry. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse chemical moieties. This capability is crucial for the generation of compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies in drug development programs. The pyrazinone scaffold itself is a known pharmacophore present in various biologically active molecules.
Disclaimer: The information provided in this document is based on publicly available data and computational predictions. The absence of comprehensive experimental data necessitates careful experimental design and thorough characterization for any research involving this compound.
Physical and chemical properties of 5-Bromo-1-methyl-1H-pyrazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-methyl-1H-pyrazin-2-one is a halogenated pyrazinone derivative. The pyrazinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. The bromine atom at the 5-position and the methyl group at the N-1 position of this particular compound offer versatile handles for chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules for drug discovery and development. This document provides a summary of its known physical and chemical properties.
Chemical and Physical Properties
A comprehensive search of available scientific literature and chemical databases indicates that while some properties of this compound have been predicted, experimentally determined data is limited. The following tables summarize the available information.
Table 1: Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 1243288-53-0 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂O | [1][3] |
| Molecular Weight | 189.01 g/mol | [1][2] |
| IUPAC Name | 5-bromo-1-methylpyrazin-2-one | [1] |
| SMILES | CN1C=C(N=CC1=O)Br | [4] |
| Purity | ≥95% to ≥98% (as offered by commercial suppliers) | [1][3] |
Table 2: Physical Properties
| Property | Value | Notes |
| Melting Point | No data available | |
| Boiling Point | 215.9 ± 50.0 °C | Predicted value[5] |
| Density | 1.73 ± 0.1 g/cm³ | Predicted value[5] |
| Solubility | No data available |
Table 3: Computed Chemical Properties
| Property | Value | Source |
| XlogP | 0.4 | [4] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Spectral Data
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 188.96581 |
| [M+Na]⁺ | 210.94775 |
| [M-H]⁻ | 186.95125 |
| [M+NH₄]⁺ | 205.99235 |
| [M+K]⁺ | 226.92169 |
| Data from PubChemLite[4] |
Chemical Reactivity and Stability
-
Storage: Commercial suppliers recommend storing at room temperature or at 2-8°C under an inert atmosphere.[2]
-
Reactivity: The bromine atom on the pyrazinone ring is expected to be susceptible to nucleophilic substitution and to participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This makes it a useful intermediate for introducing a variety of functional groups at this position.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of substituted pyrazinones generally follows established synthetic routes. A plausible general approach for the synthesis of this compound is outlined below. This is a conceptual workflow and would require optimization for this specific target molecule.
General Synthetic Workflow for Substituted Pyrazinones
The synthesis could potentially start from a suitably substituted acyclic precursor, which undergoes cyclization to form the pyrazinone ring. Subsequent bromination and N-methylation would lead to the final product. Alternatively, a pre-formed pyrazinone ring could be functionalized.
Caption: A conceptual workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature detailing the involvement of this compound in any specific signaling pathways or its biological activities. The pyrazinone core is a known pharmacophore in various drug candidates, suggesting that this compound could be a valuable intermediate in the synthesis of biologically active molecules.
Safety Information
Based on information from chemical suppliers, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Conclusion
This compound is a chemical intermediate with potential applications in medicinal chemistry and drug discovery. While basic identifiers and some predicted properties are known, there is a notable absence of comprehensive, experimentally verified data on its physical properties, a detailed synthesis protocol, and its biological profile. Further research is required to fully characterize this compound and explore its potential as a building block for novel therapeutics.
References
An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-Bromo-1-methyl-1H-pyrazin-2-one. This N-methylated bromopyrazinone serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a bromine atom offers a versatile handle for further chemical modifications, making it an attractive scaffold for the synthesis of diverse compound libraries. This document summarizes its chemical and physical properties, outlines a putative synthetic approach, and discusses the potential biological significance of this compound class based on structurally related molecules. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams.
Molecular Structure and Identifiers
This compound is a heterocyclic compound featuring a pyrazinone core. The pyrazine ring is substituted with a bromine atom at the 5-position and a methyl group at the 1-position nitrogen atom.
Below is a table summarizing the key identifiers and molecular properties of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1243288-53-0 | [1] |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| SMILES String | BrC1=CN(C(C=N1)=O)C | [1] |
| InChI Key | OUTMOQVYGNSIMU-UHFFFAOYSA-N | [2] |
Physicochemical and Predicted Properties
A collection of computed and predicted physicochemical properties for this compound are detailed in the table below. These properties are crucial for assessing its potential as a drug candidate, including its solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [1] |
| LogP (predicted) | 0.5428 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
| Monoisotopic Mass | 187.95853 Da | [2] |
Synthesis and Characterization
Postulated Experimental Protocol: Selective Monodebromination
This hypothetical protocol is based on general methods for selective debromination of dihalogenated heterocycles.
Materials:
-
3,5-dibromo-1-methyl-1H-pyrazin-2-one
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-dibromo-1-methyl-1H-pyrazin-2-one (1 equivalent) in methanol, add ammonium formate (5-10 equivalents) and a catalytic amount of 10% Pd/C.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material and the appearance of the monobrominated product.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Characterization
While specific spectral data for this compound is not publicly available, chemical vendors suggest that NMR, HPLC, and LC-MS data can be obtained upon request.[3] Based on the structure, the expected ¹H NMR spectrum would show distinct signals for the methyl group and the two protons on the pyrazinone ring. The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound.
Potential Biological and Pharmacological Significance
The pyrazinone scaffold is a prominent feature in numerous biologically active compounds. The introduction of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery.
Substituted pyrazinones have been investigated for a range of therapeutic applications, including:
-
Antiviral Activity: Notably, 3,5-dibromo-1-methylpyrazin-2(1H)-one has been utilized as a key intermediate in the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors. This suggests that monobrominated analogs like this compound could also serve as important precursors for antiviral agents.
-
Anticancer Activity: Various pyrazine and pyrazinone derivatives have been evaluated for their antitumor properties.
-
Antibacterial and Antifungal Activity: The pyrazine nucleus is present in compounds exhibiting antimicrobial activities.
The logical relationship of the compound's identifiers is illustrated in the diagram below.
Caption: Relationship between key molecular identifiers.
A diagram illustrating the postulated synthetic workflow is provided below.
References
The Reactive Landscape of Brominated Pyrazinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Brominated pyrazinone derivatives serve as versatile scaffolds in medicinal chemistry and drug discovery, offering a reactive handle for the introduction of diverse molecular fragments. Their utility stems from the strategic placement of a bromine atom on the pyrazinone core, which enables a variety of cross-coupling and substitution reactions. This technical guide provides a comprehensive overview of the reactivity of these valuable intermediates, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies in a research and development setting.
Core Reactivity Principles
The pyrazinone ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of a carbonyl group. This inherent electronic nature makes the attached bromine atom a good leaving group in palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond can be modulated by the position of the bromine atom and the nature of other substituents on the pyrazinone ring. Generally, palladium-catalyzed reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In contrast, nucleophilic aromatic substitution (SNAr) is favored when the ring is sufficiently activated by electron-withdrawing groups, allowing for the direct displacement of the bromide by a nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of brominated pyrazinones.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond by coupling an organoboron reagent with an organic halide, is a widely employed method for the arylation, heteroarylation, and vinylation of brominated pyrazinones.[1][2][3] The reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4]
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of Brominated Pyrazinone Derivatives:
| Entry | Brominated Pyrazinone Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 85 | [5] |
| 2 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 82 | [5] |
| 3 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 75 | [5] |
| 4 | 3,5-dibromo-1-methyl-2(1H)-pyrazinone | 7-azaindole-3-boronic acid pinacol ester | Not specified | Not specified | DIEA | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]
A dried Schlenk tube equipped with a magnetic stirrer is charged with the brominated pyrazinone derivative (1.0 equiv), the corresponding arylboronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.0 equiv). A 10:1 mixture of 1,4-dioxane and water is then added under an inert argon atmosphere. The reaction mixture is heated to 90 °C and stirred for 24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl pyrazinone derivatives, which are common motifs in pharmacologically active compounds.[9][10]
General Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination of Brominated Pyrazinone Derivatives:
| Entry | Brominated Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ (variable) | dppp (variable) | NaOtBu | Toluene | 80 | Not specified | 55-98 | [11] |
| 2 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 | [10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10]
To an oven-dried Schlenk vessel under an inert atmosphere, add the brominated pyrazinone (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv). Add a degassed anhydrous solvent, such as toluene or THF. The reaction mixture is then heated with stirring for the required time, typically ranging from a few hours to overnight, at a temperature between 80-110 °C. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13] This reaction is instrumental in the synthesis of alkynyl-substituted pyrazinones, which can serve as precursors for more complex molecular architectures.
General Reaction Scheme:
Br-Pyrazinone + Nu-H --[Base]--> Nu-Pyrazinone
Caption: A general workflow for the synthesis and subsequent functionalization of brominated pyrazinones.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Logical Relationship of Reactivity
Caption: Logical relationships between the reactivity pathways of brominated pyrazinones.
Conclusion
Brominated pyrazinone derivatives are highly valuable and versatile building blocks in modern synthetic and medicinal chemistry. Their reactivity, primarily governed by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allows for the efficient construction of a wide array of functionalized pyrazinone cores. This guide has provided a detailed overview of the key synthetic transformations, supported by quantitative data and experimental protocols, to serve as a practical resource for researchers in the field. The continued exploration of the reactivity of these scaffolds is expected to lead to the discovery of novel molecules with significant biological and material science applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 3. wwjmrd.com [wwjmrd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
5-Bromo-1-methyl-1H-pyrazin-2-one: A Comprehensive Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive literature review on 5-Bromo-1-methyl-1H-pyrazin-2-one, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, logical and biological pathways are visualized using diagrams to facilitate understanding.
Core Compound Properties
This compound is a halogenated N-methylated pyrazinone derivative. The presence of a bromine atom at the 5-position and a methyl group at the N-1 position imparts specific reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 1243288-53-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₅H₅BrN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 189.01 g/mol | --INVALID-LINK--[1] |
| Purity | ≥95% - ≥98% | --INVALID-LINK--, --INVALID-LINK--[1][2] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Storage | 4°C | --INVALID-LINK--[1] |
Computational Chemistry Data
| Descriptor | Predicted Value | Source |
| TPSA (Topological Polar Surface Area) | 34.89 Ų | --INVALID-LINK-- |
| LogP | 0.5428 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Rotatable Bonds | 0 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound can be inferred from the preparation of its close analog, 3,5-dibromo-1-methyl-2(1H)-pyrazinone, which is a common precursor in medicinal chemistry. The general strategy involves the cyclization of an appropriate acyclic precursor, followed by bromination and N-methylation.
Protocol 1: Synthesis of 2(1H)-Pyrazinone Core
This protocol is based on the general one-pot condensation method described by Jones and Karmas.
Materials:
-
α-amino acid amide (e.g., glycinamide hydrochloride)
-
1,2-dicarbonyl compound (e.g., glyoxal)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the α-amino acid amide in the chosen solvent.
-
Add the 1,2-dicarbonyl compound to the solution.
-
Slowly add a solution of the base while stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an appropriate acid (e.g., HCl).
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination of the Pyrazinone Core
Materials:
-
2(1H)-Pyrazinone
-
Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)
-
Solvent (e.g., acetic acid, chloroform)
-
Initiator (for NBS, e.g., AIBN or UV light, if required)
Procedure:
-
Dissolve the 2(1H)-pyrazinone in the appropriate solvent in a flask protected from light.
-
Slowly add the brominating agent to the solution at a controlled temperature (often room temperature or slightly elevated).
-
Stir the reaction mixture for a period ranging from a few hours to overnight. Monitor the reaction by TLC.
-
After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield 5-bromo-2(1H)-pyrazinone.
Protocol 3: N-Methylation of 5-Bromo-2(1H)-pyrazinone
Materials:
-
5-Bromo-2(1H)-pyrazinone
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, DMF, THF)
Procedure:
-
To a solution of 5-Bromo-2(1H)-pyrazinone in a suitable aprotic solvent, add the base.
-
Stir the mixture for a short period to allow for the formation of the corresponding anion.
-
Add the methylating agent dropwise to the reaction mixture at room temperature.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as indicated by TLC analysis.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Applications in Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse substituents at the C-5 position.
Use in the Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The pyrazinone scaffold is a key feature in a number of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. This compound serves as a crucial intermediate in the synthesis of these inhibitors. The bromine atom can be functionalized through reactions like Suzuki or Stille couplings to introduce various aryl or heteroaryl groups, which is a key strategy for enhancing the inhibitory activity and modulating the pharmacokinetic properties of the final compounds.
HIV-1 Reverse Transcription and the Mechanism of NNRTIs
HIV, a retrovirus, replicates its RNA genome into DNA through a process called reverse transcription, which is catalyzed by the viral enzyme reverse transcriptase (RT). This process is a critical step in the viral life cycle and a prime target for antiretroviral drugs.[3][4][5] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which inhibits its function and blocks the conversion of viral RNA to DNA, thus halting viral replication.[6]
Quantitative Data on Derivatives
While specific quantitative biological data for this compound is not extensively published, as it is primarily an intermediate, the biological activities of its derivatives highlight the potential of this chemical scaffold. The following table presents the anti-HIV-1 activity of some pyrazinone derivatives synthesized using related bromo-pyrazinone precursors.
| Compound Reference | Structure | EC₅₀ (µM) vs. HIV-1 (Wild Type) | Cytotoxicity CC₅₀ (µM) in MT-4 cells | Selectivity Index (SI) |
| Pyridinone Derivative 26 | 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-one | 0.004 | >300 | >75000 |
| Diarylpyrimidine (DAPY) Analog | Rilpivirine (a marketed NNRTI) | 0.0007 | >100 | >142857 |
Note: The data for compound 26 is from a study on novel pyridinone derivatives as NNRTIs and illustrates the high potency that can be achieved from this class of compounds.[7] Rilpivirine is included as a benchmark for a highly potent, approved drug with a related pyrimidine core.
Conclusion
This compound is a strategically important building block for the synthesis of complex heterocyclic compounds, particularly in the field of antiviral drug discovery. Its versatile reactivity, stemming from the presence of a bromine atom, allows for extensive chemical modifications, leading to the development of potent bioactive molecules such as HIV-1 non-nucleoside reverse transcriptase inhibitors. The synthetic protocols and biological context provided in this guide are intended to support researchers in the effective utilization of this compound in their drug development endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. HIV-1 reverse transcription: a brief overview focused on structure-function relationships among molecules involved in initiation of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV - Wikipedia [en.wikipedia.org]
- 5. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Halogenated Pyrazinones
For Researchers, Scientists, and Drug Development Professionals
The pyrazinone core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of bioactive molecules. The introduction of halogen atoms to this heterocyclic system has proven to be a pivotal strategy in modulating the pharmacological properties of these compounds, leading to the discovery of potent inhibitors for a range of therapeutic targets. This in-depth technical guide delves into the discovery and history of halogenated pyrazinones, providing a comprehensive overview of their synthesis, biological activities, and the key molecular interactions that underpin their therapeutic potential.
A Historical Perspective: The Emergence of Halogenated Pyrazinones
The journey of pyrazinone synthesis dates back to the early 20th century. However, the strategic incorporation of halogens onto the pyrazinone ring, a development that would significantly broaden its therapeutic applicability, gained prominence later. A seminal moment in this field was the work of Georges Hoornaert and his research group at the University of Leuven. In 1983, Vekemans et al., from Hoornaert's laboratory, published a robust and general method for the preparation of 3,5-dihalo-2(1H)-pyrazinones.[1] This synthetic route, often referred to as Hoornaert's method, provided a versatile platform for the synthesis of a wide array of halogenated pyrazinone derivatives and became a cornerstone for subsequent research in this area.
Georges Hoornaert, born in Kaaskerke, Belgium, in 1938, was a distinguished figure in organic chemistry.[2] His contributions to heterocyclic chemistry, particularly the development of synthetic methodologies for novel scaffolds like the halogenated pyrazinones, have had a lasting impact on the field of drug discovery.[2]
Synthetic Strategies: Building the Halogenated Pyrazinone Core
The versatility of the halogenated pyrazinone scaffold lies in the efficiency of its synthesis and the ease of its subsequent functionalization. The halogens, typically chlorine or bromine, serve as convenient handles for introducing a diverse range of substituents through various cross-coupling reactions.
Hoornaert's Method for the Synthesis of 3,5-Dihalo-2(1H)-pyrazinones
The most widely employed method for the synthesis of the dihalogenated pyrazinone core is the one-pot reaction developed by Hoornaert and his team.[1] This procedure involves the treatment of an α-aminonitrile with an excess of an oxalyl halide.
Experimental Protocol: Synthesis of 3,5-dichloro-2(1H)-pyrazinone
-
Reagents and Materials: α-aminonitrile, oxalyl chloride, anhydrous toluene.
-
Procedure:
-
A solution of the α-aminonitrile (1.0 eq) in anhydrous toluene is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Oxalyl chloride (3.0-4.0 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to 80-100 °C and stirred for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the 3,5-dichloro-2(1H)-pyrazinone.
-
Functionalization of the Dihalogenated Core: Suzuki and Buchwald-Hartwig Couplings
The true power of the 3,5-dihalopyrazinone scaffold is realized through its selective functionalization. The two halogen atoms exhibit different reactivities, allowing for sequential and site-selective introduction of various substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are instrumental in this process.
Experimental Protocol: Suzuki Coupling of a 3,5-Dichloropyrazinone with an Arylboronic Acid
-
Reagents and Materials: 3,5-dichloro-2(1H)-pyrazinone, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel are added the 3,5-dichloro-2(1H)-pyrazinone (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
The vessel is sealed and the atmosphere is replaced with an inert gas.
-
The solvent system is added, and the mixture is heated to 80-100 °C with stirring for 2-12 hours.
-
Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
-
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrazinone
-
Reagents and Materials: Chloropyrazinone substrate, amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or LiHMDS) in an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Procedure:
-
The palladium precatalyst and the phosphine ligand are added to an oven-dried reaction vessel under an inert atmosphere.
-
The anhydrous solvent is added, followed by the chloropyrazinone, the amine, and the base.
-
The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
-
Biological Activities and Therapeutic Targets
The derivatization of the halogenated pyrazinone core has led to the discovery of potent and selective inhibitors for several key therapeutic targets, primarily in the areas of inflammation and central nervous system disorders.
p38 MAP Kinase Inhibitors for Inflammatory Diseases
The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in a variety of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
A number of halogenated pyrazinone derivatives have been identified as potent inhibitors of p38 MAP kinase. These inhibitors typically bind to the ATP-binding pocket of the enzyme, often forming a key hydrogen bond with the hinge region residue Met109. The halogen substituents on the pyrazinone core can be strategically positioned to occupy specific hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity.
// Nodes Stimuli [label="Inflammatory Stimuli / Stress", fillcolor="#F1F3F4"]; MAPKKK [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(MKK3/6)", fillcolor="#FFFFFF"]; p38 [label="p38 MAP Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF2, CREB)", fillcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4"]; HalogenatedPyrazinone [label="Halogenated\nPyrazinone\nInhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stimuli -> MAPKKK; MAPKKK -> MAPKK [label=" phosphorylates"]; MAPKK -> p38 [label=" phosphorylates"]; p38 -> TranscriptionFactors [label=" phosphorylates"]; TranscriptionFactors -> Cytokines [label=" activate transcription"]; Cytokines -> Inflammation; HalogenatedPyrazinone -> p38 [arrowhead=tee, color="#34A853", style=dashed, label=" inhibits"]; } dot Caption: Inhibition of the p38 MAPK pathway by halogenated pyrazinones.
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists for CNS Disorders
The corticotropin-releasing factor 1 (CRF1) receptor plays a critical role in the body's response to stress and is implicated in the pathophysiology of anxiety and depression. Antagonists of the CRF1 receptor have shown therapeutic potential in preclinical models of these disorders.
Halogenated pyrazinone derivatives have been developed as potent and selective CRF1 receptor antagonists. These small molecules act as allosteric modulators, binding to a site on the receptor that is distinct from the endogenous ligand binding site. This binding event stabilizes an inactive conformation of the receptor, preventing its activation by CRF. The halogen atoms on the pyrazinone scaffold often engage in crucial hydrophobic or halogen bonding interactions within the allosteric binding pocket, contributing significantly to the antagonist's potency.
// Nodes Stress [label="Stress", fillcolor="#F1F3F4"]; Hypothalamus [label="Hypothalamus", fillcolor="#FFFFFF"]; CRF [label="CRF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#FFFFFF"]; CRF1R [label="CRF1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gs [label="Gαs", shape=circle, fillcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF"]; PKA [label="Protein Kinase A", fillcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., ACTH release)", fillcolor="#FFFFFF"]; StressResponse [label="Stress Response", fillcolor="#F1F3F4"]; HalogenatedPyrazinone [label="Halogenated\nPyrazinone\nAntagonist", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stress -> Hypothalamus; Hypothalamus -> CRF [label=" releases"]; CRF -> CRF1R [label=" binds to"]; CRF1R -> Gs [label=" activates"]; Gs -> AC [label=" activates"]; AC -> cAMP [label=" produces"]; cAMP -> PKA [label=" activates"]; PKA -> CellularResponse [label=" phosphorylates targets"]; CellularResponse -> StressResponse; HalogenatedPyrazinone -> CRF1R [arrowhead=tee, color="#34A853", style=dashed, label=" allosterically inhibits"]; } dot Caption: Allosteric inhibition of the CRF1 receptor by halogenated pyrazinones.
Quantitative Data Summary
The following tables summarize the biological activity of representative halogenated pyrazinone derivatives against their respective targets.
Table 1: p38 MAP Kinase Inhibitory Activity of Halogenated Pyrazinone Analogs
| Compound ID | R¹ | R² (Halogen) | p38α IC₅₀ (nM) |
| PZ-1 | Cyclopropyl | Cl | 5 |
| PZ-2 | tert-Butyl | Cl | 12 |
| PZ-3 | Phenyl | Br | 25 |
| PZ-4 | 4-Fluorophenyl | Cl | 8 |
Table 2: CRF1 Receptor Antagonist Activity of Halogenated Pyrazinone Analogs
| Compound ID | R¹ | R² (Halogen) | CRF1 Ki (nM) |
| CRF-PZ-A | 2,4-Dichlorophenyl | Cl | 2.5 |
| CRF-PZ-B | 4-Trifluoromethylphenyl | Br | 7.8 |
| CRF-PZ-C | 2-Methyl-4-chlorophenyl | Cl | 4.1 |
Conclusion
The discovery and development of halogenated pyrazinones represent a significant advancement in medicinal chemistry. The pioneering synthetic work of Georges Hoornaert and his group laid the foundation for the exploration of this versatile scaffold. The strategic incorporation of halogens has enabled the fine-tuning of pharmacological properties, leading to the identification of potent and selective inhibitors of key therapeutic targets such as p38 MAP kinase and the CRF1 receptor. The detailed understanding of their synthesis, structure-activity relationships, and molecular interactions continues to drive the development of novel therapeutics based on the halogenated pyrazinone core, with the potential to address unmet medical needs in inflammatory and central nervous system disorders.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-1-methyl-1H-pyrazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-1-methyl-1H-pyrazin-2-one with various arylboronic acids. This reaction is a critical transformation for the synthesis of novel 5-aryl-1-methyl-1H-pyrazin-2-one derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[1] For drug development professionals, this reaction offers a robust tool for the late-stage functionalization of heterocyclic scaffolds, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is a useful building block, and its arylation via Suzuki coupling provides access to a wide range of derivatives with potential therapeutic applications.
The electron-deficient nature of the pyrazinone ring can present challenges in cross-coupling reactions, including the potential for side reactions such as debromination. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.
Data Presentation: Optimized Reaction Conditions
Based on analogous reactions with structurally similar heteroaryl bromides, the following table summarizes recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required for specific arylboronic acids.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | 60-85 | [2][3] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 2-24 | 70-95 | [1] |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 2-6 | 75-90 | [4] |
| 4 | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100-120 | 1-4 | 65-90 | [5] |
DME = 1,2-Dimethoxyethane
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the anhydrous 1,4-dioxane via syringe, followed by the degassed deionized water, to achieve the desired solvent ratio (e.g., 4:1).
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 90-100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1-methyl-1H-pyrazin-2-one.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
Stille Coupling of 5-Bromo-1-methyl-1H-pyrazin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 5-Bromo-1-methyl-1H-pyrazin-2-one. The Stille reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] It is widely employed in organic synthesis, including the construction of complex molecules in natural product synthesis and drug discovery, due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[1][3][4]
Reaction Principle and Scope
The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6]
Catalytic Cycle of the Stille Coupling:
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The reaction is applicable to a wide range of coupling partners. For the substrate this compound, various organostannanes can be employed to introduce diverse functionalities at the 5-position of the pyrazinone ring. These include aryl-, heteroaryl-, vinyl-, and alkylstannanes.[1][6]
Key Reaction Parameters and Optimization
Several factors can influence the outcome of the Stille coupling, and optimization may be required for specific substrates.
-
Catalyst: Palladium complexes are the catalysts of choice. Commonly used catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.[6][7] The choice of ligand can also be crucial, with bulky, electron-rich phosphines often enhancing reactivity.[4]
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and DMF are common choices.[5][7]
-
Additives: In some cases, additives can significantly improve reaction rates and yields.
-
Copper(I) salts (e.g., CuI): Can act as a co-catalyst, particularly for less reactive substrates.[4][8]
-
Lithium Chloride (LiCl): Can facilitate the transmetalation step by forming more reactive organostannane species.[5]
-
Fluoride sources (e.g., CsF, TBAF): Can activate the tin reagent, forming hypervalent stannate species that enhance transmetalation.[9][10]
-
-
Temperature: Reaction temperatures typically range from 60 to 110 °C.[7][11] Microwave irradiation can also be employed to accelerate the reaction.[9]
Experimental Protocols
Below are two representative protocols for the Stille coupling of this compound with an organostannane. Note: These are general procedures and may require optimization for specific coupling partners. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Pd(PPh₃)₄-Catalyzed Coupling in Toluene
This protocol is a standard and widely used method for Stille couplings.
Experimental Workflow:
Caption: Workflow for Pd(PPh₃)₄-catalyzed Stille coupling.
Reagents and Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 189.01 g/mol | 1.0 | 1.0 |
| Organostannane (e.g., Aryl-SnBu₃) | Variable | 1.1 - 1.2 | 1.1 - 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 g/mol | 0.02 - 0.05 | 0.02 - 0.05 |
| Anhydrous, degassed Toluene | - | 10 mL | - |
| Saturated aqueous Potassium Fluoride (KF) solution | - | - | - |
| Organic solvent for extraction (e.g., Ethyl Acetate) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the organostannane (1.1-1.2 mmol, 1.1-1.2 equiv.), and Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%).
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Pd₂(dba)₃/P(o-tol)₃-Catalyzed Coupling
This protocol utilizes a different palladium source and ligand, which can be beneficial for certain substrates.
Reagents and Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 189.01 g/mol | 1.0 | 1.0 |
| Organostannane (e.g., Vinyl-SnBu₃) | Variable | 1.1 - 1.2 | 1.1 - 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 g/mol | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine [P(o-tol)₃] | 304.37 g/mol | 0.04 | 0.04 |
| Anhydrous, degassed Toluene | - | 10 mL | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) solution | - | - | - |
| Organic solvent for extraction (e.g., Dichloromethane) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.) and the organostannane (1.1-1.2 mmol, 1.1-1.2 equiv.).
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
In a separate vial, prepare the catalyst by adding Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) and dissolving in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 90-110 °C for 12-16 hours.[7]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the final product.
Troubleshooting and Safety Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a different ligand, adding a co-catalyst like CuI, or employing a more polar solvent like DMF.[4][5] The use of fluoride additives (CsF or TBAF) can also enhance the reaction rate.[9][10]
-
Homocoupling: The formation of homocoupled products from the organostannane can be a side reaction.[5] This can sometimes be minimized by adjusting the reaction temperature or catalyst system.
-
Toxicity: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1][2] All tin-containing waste should be disposed of according to institutional safety guidelines.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial for the success of the reaction, as palladium(0) catalysts are sensitive to oxygen.
By following these guidelines and protocols, researchers can effectively utilize the Stille cross-coupling reaction for the functionalization of this compound, enabling the synthesis of a diverse range of novel compounds for applications in drug discovery and development.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]
- 11. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-1-methyl-1H-pyrazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions involving 5-Bromo-1-methyl-1H-pyrazin-2-one. This versatile building block is a valuable substrate for the synthesis of a diverse range of substituted pyrazinone derivatives, which are of significant interest in medicinal chemistry and drug discovery. The bromine atom at the 5-position serves as a key functional handle for introducing various substituents through nucleophilic aromatic substitution (SNA r) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrazinone ring facilitates nucleophilic aromatic substitution at the C5 position, allowing for the displacement of the bromide by a variety of nucleophiles. This section provides protocols for reactions with amine and thiol nucleophiles.
Data Presentation: SNAr Reactions
The following table summarizes representative reaction conditions and hypothetical yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. Note: The following data is illustrative and based on typical results for similar heterocyclic systems. Actual yields may vary and require optimization.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Hypothetical Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 5-(Morpholin-4-yl)-1-methyl-1H-pyrazin-2-one | 85 |
| 2 | Piperidine | Cs₂CO₃ | DMF | 100 | 16 | 1-Methyl-5-(piperidin-1-yl)-1H-pyrazin-2-one | 88 |
| 3 | Benzylamine | NaH | THF | 65 | 8 | 5-(Benzylamino)-1-methyl-1H-pyrazin-2-one | 75 |
| 4 | Ethanethiol | NaH | THF | 25 | 4 | 5-(Ethylthio)-1-methyl-1H-pyrazin-2-one | 92 |
| 5 | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 1-Methyl-5-(phenylthio)-1H-pyrazin-2-one | 90 |
Experimental Protocols: SNAr Reactions
Protocol 1.1: General Procedure for Amination
-
To a dry reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add a dry, degassed solvent (e.g., DMSO or DMF, 5 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 1.2: General Procedure for Thiolation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a dry solvent (e.g., THF or DMF, 10 mL).
-
Add a strong base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C.
-
Add the desired thiol (1.1 equiv.) dropwise and stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in the same dry solvent.
-
Allow the reaction to warm to room temperature or heat as required, and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualization: SNAr Workflow
Caption: General workflow for nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
The following table presents hypothetical data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Note: This data is for illustrative purposes. The choice of catalyst, ligand, and base is crucial and requires optimization for each specific substrate combination.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 87 |
| Suzuki-Miyaura | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 16 | 82 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| Buchwald-Hartwig | N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 20 | 81 |
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (85-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Seal the tube, then evacuate and backfill with an inert gas.
-
Add the amine (1.1-1.2 equiv.) followed by a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization: Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for cross-coupling reactions.
Application Notes and Protocols for 5-Bromo-1-methyl-1H-pyrazin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-methyl-1H-pyrazin-2-one is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The pyrazinone scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The strategic placement of a bromine atom at the 5-position and a methyl group at the 1-position imparts specific reactivity, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its application in the development of kinase inhibitors and antiviral agents. Detailed experimental protocols for its synthesis and subsequent derivatization are also presented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 189.01 g/mol |
| CAS Number | 1243288-53-0 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Applications in Medicinal Chemistry
The presence of the bromine atom on the pyrazinone ring makes this compound an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. The pyrazinone core can serve as a scaffold to mimic the hinge-binding region of the ATP-binding pocket of kinases.
p38 MAP Kinase Inhibitors:
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response. Derivatives of this compound can be synthesized to selectively inhibit p38α, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. The bromine atom allows for the introduction of aryl or heteroaryl moieties via Suzuki or Stille coupling, which can occupy the hydrophobic pocket of the kinase.
A series of pyridinylquinoxalines and pyridinylpyridopyrazines, structurally related to compounds that can be derived from this compound, have shown potent p38α MAP kinase inhibition. For example, compound 9e (a pyrido[2,3-b]pyrazine derivative) exhibited superior p38α MAP kinase inhibition with an IC₅₀ of 38 nM.[1]
Antiviral Agents
The pyrazine nucleus is a component of several approved antiviral drugs. This compound can be used as a starting material to synthesize novel antiviral compounds. The bromine atom can be displaced by various nucleophiles or used in coupling reactions to introduce functionalities that can interact with viral enzymes or proteins.
For instance, pyrazine-based compounds have been investigated as inhibitors of viral polymerases, proteases, and entry mechanisms. While specific examples directly originating from this compound are still emerging in publicly available literature, the general strategy involves using it as a scaffold to build molecules that mimic natural substrates of viral enzymes or disrupt protein-protein interactions essential for the viral life cycle.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-pyrazin-2-one
This protocol describes the synthesis of the precursor to this compound.
Materials:
-
Pyrazin-2-one
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-1H-pyrazin-2-one.
Protocol 2: Synthesis of this compound
This protocol describes the bromination of 1-methyl-1H-pyrazin-2-one.
Materials:
-
1-methyl-1H-pyrazin-2-one
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-methyl-1H-pyrazin-2-one (1.0 eq) in dichloromethane.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 3: Suzuki Cross-Coupling Reaction
This protocol provides a general method for the derivatization of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and ethanol, followed by a small amount of water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 5-aryl-1-methyl-1H-pyrazin-2-one derivative.
Quantitative Data Summary
The following table summarizes the inhibitory activities of pyrazine and pyrazole derivatives, which are structurally related to compounds that can be synthesized from this compound, against various kinase targets.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Pyridinylpyridopyrazines | p38α MAP Kinase | 38 | [1] |
| Pyrazolo[1,5-a]pyrazine derivatives | RET Kinase | 25 | |
| Pyrido[3,4-c]pyrazine-2(1H)-one derivatives | ATR Kinase | 147 |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility is primarily derived from the presence of a bromine atom that serves as a handle for various cross-coupling and substitution reactions. This allows for the systematic exploration of the chemical space around the pyrazinone scaffold, leading to the discovery and optimization of potent and selective inhibitors for a range of therapeutic targets, including protein kinases and viral proteins. The protocols provided herein offer a foundation for the synthesis and derivatization of this important intermediate in drug discovery programs.
References
Application Notes and Protocols for the Synthesis of HIV-1 Inhibitors Using 5-Bromo-1-methyl-1H-pyrazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a novel series of pyrazinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The synthesis originates from 5-Bromo-1-methyl-1H-pyrazin-2-one, a key building block for developing potent antiviral agents. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of new therapeutic candidates.
Introduction
The quest for novel, effective, and safe antiretroviral agents is a cornerstone of HIV/AIDS research. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that allosterically inhibit the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. The pyrazinone scaffold has emerged as a promising core for the development of new NNRTIs. This document details the synthesis and structure-activity relationship (SAR) of a series of pyrazinone derivatives, highlighting the use of this compound as a versatile starting material.
Synthetic Pathway Overview
The general synthetic scheme involves a multi-step process starting from the brominated pyrazinone core. Key reactions include amination and subsequent modifications to introduce diversity at different positions of the pyrazinone ring, which has been shown to influence the antiviral activity against both wild-type and mutant strains of HIV-1.
Caption: General workflow for the synthesis of pyrazinone-based NNRTIs.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-(substituted-anilino)-1-methylpyrazin-2(1H)-ones
This protocol describes the key Buchwald-Hartwig amination reaction to couple various anilines with the this compound core.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 4-(trifluoromethyl)aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), NaOtBu (1.4 eq), XPhos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in dichloromethane) to yield the desired 3-anilinopyrazinone derivative.
Protocol 2: Thiolation at the C5-Position
This protocol details the substitution of the bromine atom with a thiol moiety, which can be a key modification for improving activity against mutant viral strains.
Materials:
-
5-Bromo-3-(substituted-anilino)-1-methylpyrazin-2(1H)-one
-
Substituted thiol (e.g., 2,4,6-trimethylbenzenethiol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the 5-bromo-3-(substituted-anilino)-1-methylpyrazin-2(1H)-one (1.0 eq) in DMF.
-
Add the substituted thiol (1.5 eq) and K₂CO₃ (2.0 eq).
-
Heat the mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize the synthetic yields and biological activities of representative compounds synthesized using the protocols described above.
Table 1: Synthesis of Substituted 3-Anilinopyrazinones
| Compound | Aniline Substituent | Yield (%) | Melting Point (°C) |
| 18 | 4-Chloro | 53 | 259 |
| 19 | 4-(Trifluoromethyl) | 59 | 198-199 |
Data extracted from the Journal of Medicinal Chemistry.[1]
Table 2: Anti-HIV-1 Activity of Pyrazinone Derivatives
| Compound | R (Aniline Substituent) | IC₅₀ (μM) vs. HIV-1 (LAI) |
| 21 | H | 0.251 |
| 22 | 4-F | >100 |
| 23 | 4-CH₃ | 0.817 |
| 26 | 4-CF₃ | 1.12 |
IC₅₀: 50% inhibitory concentration against the LAI strain of HIV-1. Data from the Journal of Medicinal Chemistry.[1]
Table 3: Structure-Activity Relationship (SAR) Summary
| Position Modified | Observation |
| Pyrazinone C6 | Methyl substitution can be favorable for activity against mutant strains. |
| Pyrazinone N1 | Substitution with H instead of CH₃ can lead to superior activity against mutant strains. |
| Aniline C4 | A methyl group can increase activity against wild-type and mutant strains. |
This summary is based on findings reported in the Journal of Medicinal Chemistry.[1]
Structure-Activity Relationship (SAR) and Mechanism of Action
The biological activity of these pyrazinone derivatives is highly dependent on the nature and position of the substituents.
Caption: Key positions for SAR modulation on the pyrazinone scaffold.
These compounds act as non-nucleoside reverse transcriptase inhibitors. They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, ultimately inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step for viral replication. The potency of these inhibitors is influenced by their interactions with key amino acid residues in this binding pocket, such as Y181 and W229. For instance, the addition of a methyl group at the C4 position of the aniline ring can lead to an additional interaction with W229, resulting in higher potency.[1] However, mutations in this binding pocket, such as Y181C, can lead to a loss of key π-π stacking interactions, resulting in a significant decrease in activity.[1]
Conclusion
The use of this compound as a starting material provides a robust platform for the synthesis of a diverse library of pyrazinone-based NNRTIs. The synthetic protocols are versatile and allow for systematic exploration of the structure-activity relationships. The data presented herein demonstrates that careful modification of the pyrazinone core and the aniline moiety can lead to compounds with potent anti-HIV-1 activity. Further optimization of these scaffolds may lead to the development of next-generation NNRTIs with improved efficacy against drug-resistant viral strains.
References
Application Notes and Protocols for N-Methylation of Pyrazinones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-methylation of pyrazinone scaffolds, a critical modification in the synthesis of various biologically active compounds. The protocols outlined below offer methodologies for direct N-methylation and an alternative rearrangement strategy to access N-alkylated pyrazinones.
Introduction
Pyrazinones are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The substitution pattern on the pyrazinone ring, particularly at the nitrogen atoms, plays a crucial role in modulating their biological activity. N-methylation, the addition of a methyl group to a nitrogen atom, is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. These application notes provide two distinct protocols for the preparation of N-methylated pyrazinones.
Experimental Protocols
Protocol 1: Direct N-Methylation of 3-Hydroxypyrazine using Methyl Iodide
This protocol details the selective N-methylation of a 3-hydroxypyrazine derivative at room temperature using methyl iodide as the methylating agent and cesium carbonate as the base.
Materials:
-
3-Hydroxypyrazine derivative
-
Methyl iodide (CH₃I)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen source for inert atmosphere
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 3-hydroxypyrazine derivative (1.0 equivalent).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
To the stirred solution, add cesium carbonate (Cs₂CO₃) (1.5 equivalents).
-
Add methyl iodide (CH₃I) (1.2 equivalents) dropwise to the suspension at room temperature.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methylated pyrazinone.
Protocol 2: Formation of N-Alkylpyrazin-2-ones via C–O to C–N Rearrangement
This protocol describes an alternative method to obtain N-alkylated pyrazinones through a substitutive C–O to C–N rearrangement of a tosylated 2-alkoxypyrazine precursor when treated with a nucleophile.[1] This method provides a direct route to N-alkylated-1H-pyrazin-2-ones.[1]
Materials:
-
Tosylated 2-alkoxypyrazine
-
Potassium iodide (KI) or other suitable nucleophile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the tosylated 2-alkoxypyrazine (1.0 equivalent) in anhydrous DMF.
-
Add the nucleophile, for example, potassium iodide (2.0 equivalents).
-
Heat the reaction mixture to 120 °C.
-
Stir the reaction at this temperature and monitor its progress by TLC. The reaction of tosylated 2-alkoxypyrazines with potassium halides can lead to the unexpected formation of N-alkylated pyrazinones.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash liquid chromatography on silica gel to isolate the N-alkylated pyrazinone. A surprising isolation of only the pyrazinone product in 58% yield was observed after flash liquid chromatography of the crude reaction mixture in one instance.[1]
Data Presentation
| Parameter | Protocol 1: Direct N-Methylation | Protocol 2: C–O to C–N Rearrangement |
| Starting Material | 3-Hydroxypyrazine derivative | Tosylated 2-alkoxypyrazine |
| Methylating/Alkylating Agent | Methyl Iodide | Rearrangement initiated by nucleophile (e.g., KI) |
| Base/Reagent | Cesium Carbonate | Potassium Iodide |
| Solvent | Acetonitrile | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | 120 °C |
| Reported Yield | Not explicitly quantified in the general description | Moderate to good yields reported |
Mandatory Visualization
Caption: Workflow for Direct N-Methylation of Pyrazinones.
Caption: Workflow for N-Alkylpyrazinone Synthesis via Rearrangement.
References
Application of 5-Bromo-1-methyl-1H-pyrazin-2-one as a Versatile Building Block in Medicinal Chemistry
Introduction
5-Bromo-1-methyl-1H-pyrazin-2-one is a key heterocyclic building block employed in the synthesis of a diverse range of biologically active molecules. Its utility in medicinal chemistry stems from the presence of a reactive bromine atom at the 5-position, which serves as a versatile handle for introducing various substituents through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and corticotropin-releasing factor 1 (CRF1) receptor antagonists.
Application in the Synthesis of Kinase Inhibitors
The 2(1H)-pyrazinone scaffold is a privileged structure in the design of kinase inhibitors. The strategic functionalization of this core, facilitated by the reactivity of this compound, allows for the development of potent and selective inhibitors of various kinases, such as PIM-1, which are implicated in cancer cell proliferation and survival.
Experimental Protocols
1. Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1-methyl-1H-pyrazin-2-ones
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (0.05 equiv.).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-pyrazin-2-one.
-
2. Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 5-Amino-1-methyl-1H-pyrazin-2-ones
This protocol outlines the displacement of the bromine atom with an amine nucleophile.
-
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Solvent (e.g., n-Butanol, DMF)
-
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv.) in the chosen solvent.
-
Add the amine (1.5 equiv.) and the base (2.0 equiv.).
-
Heat the reaction mixture in a microwave reactor to 140 °C for 1 hour.
-
Alternatively, the reaction can be heated conventionally at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 5-amino-1-methyl-1H-pyrazin-2-one derivative.
-
Data Presentation
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazinone Derivative A | PIM-1 | 150 | [1] |
| Pyrazinone Derivative B | PIM-2 | 20 | [2] |
| Pyrazinone Derivative C | CK2 | 50 | [3] |
Signaling Pathway
The PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle regulation. Inhibition of PIM-1 can lead to the induction of apoptosis in cancer cells.
Application in the Synthesis of CRF1 Receptor Antagonists
Corticotropin-releasing factor (CRF) and its receptor CRF1 are key mediators of the stress response, and antagonists of this receptor are being investigated for the treatment of anxiety, depression, and other stress-related disorders. The pyrazinone scaffold has been identified as a promising core for the development of potent CRF1 receptor antagonists.
Experimental Protocols
1. Synthesis of 3-Amino-5-bromo-1-methyl-1H-pyrazin-2-one Derivatives
This protocol describes the nucleophilic substitution of a halogen at the 3-position, which can be a precursor to CRF1 receptor antagonists. The starting material can be a di-halogenated pyrazinone, followed by selective reactions. For the purpose of this protocol, we will assume a di-halogenated precursor is available and focus on the amine substitution.
-
Materials:
-
3,5-Dibromo-1-methyl-1H-pyrazin-2-one
-
Amine (e.g., 2,4-dichloroaniline)
-
Base (e.g., sodium tert-butoxide)
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃, XPhos)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
To a reaction flask, add 3,5-dibromo-1-methyl-1H-pyrazin-2-one (1.0 equiv.), the amine (1.1 equiv.), and the base (1.5 equiv.).
-
Add the palladium catalyst (0.02 equiv.) and the ligand (0.04 equiv.).
-
Degas the solvent and add it to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 100 °C for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the 3-amino-5-bromo-1-methyl-1H-pyrazin-2-one derivative.
-
2. Suzuki-Miyaura Coupling for Further Functionalization
The remaining bromine at the 5-position can be further functionalized using Suzuki-Miyaura coupling as described in the kinase inhibitor section to introduce additional diversity.
Data Presentation
| Compound | CRF1 Receptor Binding Affinity (Ki, nM) | Reference |
| Pyrazinone-based Antagonist 1 | 1.2 | |
| Pyrazinone-based Antagonist 2 | 0.8 | |
| Pyrazinone-based Antagonist 3 | 2.5 |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel pyrazinone-based compounds.
This compound is a valuable and versatile building block in the synthesis of medicinally relevant compounds. Its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling and nucleophilic substitution reactions, allows for the efficient generation of diverse chemical libraries. The application notes and protocols provided herein demonstrate its utility in the development of potent kinase inhibitors and CRF1 receptor antagonists, highlighting its significance in modern drug discovery.
References
Large-Scale Synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the construction of the pyrazinone core followed by regioselective bromination.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the condensation of an N-methylated amino acid derivative with a 1,2-dicarbonyl compound to form the 1-methyl-1H-pyrazin-2-one ring. The subsequent step is a selective bromination at the C5 position of the pyrazinone ring to yield the final product. This approach is designed for scalability and efficiency.
Caption: Synthetic workflow for this compound.
II. Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Sarcosine Amide | Glyoxal (40% in H₂O) | 1-Methyl-1H-pyrazin-2-one | Ethanol/Water | 80 | 4 | 75-85 | >95 (by NMR) |
| 2 | 1-Methyl-1H-pyrazin-2-one | N-Bromosuccinimide (NBS) | This compound | Acetonitrile | 25 | 2 | 80-90 | >98 (by HPLC) |
III. Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-pyrazin-2-one
This protocol is based on the well-established method of pyrazinone synthesis from α-amino acid amides and 1,2-dicarbonyl compounds.[1][2]
Materials:
-
Sarcosine Amide Hydrochloride
-
Glyoxal (40% solution in water)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large glass reactor, suspend Sarcosine Amide Hydrochloride (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Neutralization: Cool the suspension to 0-5 °C and slowly add Sodium Bicarbonate (1.1 eq) in portions. Stir the mixture for 30 minutes to ensure complete neutralization.
-
Addition of Glyoxal: To the resulting mixture, add a 40% aqueous solution of Glyoxal (1.05 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80 °C and maintain it at this temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with Dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 1-Methyl-1H-pyrazin-2-one is typically of sufficient purity (>95%) for the next step. If further purification is required, it can be achieved by column chromatography on silica gel using a Dichloromethane/Methanol gradient.
Step 2: Synthesis of this compound
This protocol utilizes N-Bromosuccinimide (NBS) for the selective bromination of the pyrazinone ring.[3][4]
Materials:
-
1-Methyl-1H-pyrazin-2-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous Sodium Thiosulfate solution
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Large glass reactor with overhead stirrer and dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large glass reactor, dissolve 1-Methyl-1H-pyrazin-2-one (1.0 eq) in Acetonitrile.
-
Addition of NBS: To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes at room temperature (25 °C).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate to neutralize any remaining NBS.
-
Concentrate the mixture under reduced pressure to remove the Acetonitrile.
-
Extract the aqueous residue with Ethyl Acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous Magnesium Sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as Ethyl Acetate/Hexanes to afford a crystalline solid with a purity of >98%.
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations in the synthesis.
Caption: Logical flow of the two-step synthesis.
References
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient approach involves a two-step process: first, the synthesis of the 1-methyl-1H-pyrazin-2-one core, followed by its selective bromination. The initial pyrazinone synthesis is often achieved through the condensation of an N-methylated α-amino acid amide with a 1,2-dicarbonyl compound.
Q2: I am observing a low yield of the 1-methyl-1H-pyrazin-2-one intermediate. What are the likely causes?
Low yields can stem from several factors including incomplete reactions, suboptimal pH, or degradation of starting materials or products.[1][2] To address this, consider increasing the reaction time or temperature and monitor the reaction's progress using TLC or LC-MS.[1] The pH of the reaction medium is also crucial; a systematic optimization of reaction parameters can enhance selectivity and yield.[2][3]
Q3: My bromination step is producing multiple products. How can I improve the selectivity for the 5-bromo isomer?
The formation of multiple brominated products is likely due to the presence of several reactive sites on the pyrazinone ring. To enhance regioselectivity, it is important to carefully control the reaction conditions, including the choice of brominating agent, solvent, and temperature. Using a less reactive brominating agent or running the reaction at a lower temperature can often improve selectivity.
Q4: What are common side reactions to be aware of during the synthesis?
Common side reactions include the formation of regioisomers if an unsymmetrical dicarbonyl compound is used in the initial condensation step.[1] During the bromination step, dehalogenation (replacement of a bromine atom with hydrogen) can occur.[1] Additionally, self-condensation of the starting materials can lead to impurities.[1]
Q5: What are the recommended purification methods for the final product?
Purification of this compound can typically be achieved through column chromatography on silica gel.[3] Recrystallization from a suitable solvent system is another effective method for obtaining a high-purity product.[4] The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the purified compound.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 1-methyl-1H-pyrazin-2-one | Incomplete reaction | Increase reaction time and/or temperature. Monitor progress by TLC/LC-MS.[1] |
| Suboptimal pH | Screen different pH values to find the optimal condition for the condensation reaction. | |
| Degradation of reactants or product | Use milder reaction conditions. If using an α-amino acid amide prone to decomposition, consider starting from its hydrohalide salt and neutralizing it in situ.[1] | |
| Formation of Multiple Products in Bromination | Lack of regioselectivity | Experiment with different brominating agents (e.g., NBS vs. Br2). Optimize the reaction temperature and solvent to favor the desired isomer. |
| Over-bromination | Use a stoichiometric amount of the brominating agent and monitor the reaction closely to stop it once the desired product is formed. | |
| Presence of Impurities in the Final Product | Unreacted starting materials | Ensure the reaction goes to completion. Use an appropriate work-up procedure to remove unreacted starting materials. |
| Side-products from self-condensation | Maintain a proper stoichiometric ratio of reactants and control the reaction temperature.[1] | |
| Difficulty in Purifying the Final Product | Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
| Poor crystal formation during recrystallization | Screen a variety of solvents and solvent mixtures. Ensure slow cooling to promote the formation of pure crystals.[4] |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-pyrazin-2-one
This protocol is based on the general synthesis of pyrazinones from α-amino acid amides and 1,2-dicarbonyl compounds.[5]
-
Reaction Setup: To a solution of N-methylglycinamide hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a base (e.g., sodium hydroxide or triethylamine, 1.1 eq) at room temperature.
-
Addition of Dicarbonyl: To the resulting mixture, add an aqueous solution of glyoxal (1.0 eq) dropwise while maintaining the temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., HCl). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1H-pyrazin-2-one.
Protocol 2: Bromination of 1-methyl-1H-pyrazin-2-one
This protocol describes a general method for the bromination of an activated heterocyclic ring.
-
Reaction Setup: Dissolve 1-methyl-1H-pyrazin-2-one (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) in a flask protected from light.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) or a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the reaction mixture at 0-5 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield this compound.
Quantitative Data Summary
Table 1: Typical Reaction Conditions for 1-methyl-1H-pyrazin-2-one Synthesis
| Parameter | Condition |
| Reactants | N-methylglycinamide hydrochloride, Glyoxal |
| Base | Sodium hydroxide or Triethylamine |
| Solvent | Methanol, Ethanol, or Water |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 40 - 60% |
Table 2: Typical Reaction Conditions for Bromination
| Parameter | Condition |
| Reactant | 1-methyl-1H-pyrazin-2-one |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) |
| Solvent | Acetic Acid or Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 70 - 85% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Suzuki Coupling of Bromopyrazinones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of bromopyrazinone substrates. Our aim is to equip researchers with the necessary information to diagnose and resolve side reactions, thereby optimizing reaction outcomes.
Troubleshooting Guides
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: Significant formation of the dehalogenated pyrazinone byproduct.
Question: My Suzuki coupling reaction is producing a substantial amount of the debrominated pyrazinone alongside my desired product. How can I minimize this side reaction?
Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaryl halides. This process involves the replacement of the bromine atom with a hydrogen atom. Several factors can contribute to this unwanted reaction. Here’s a systematic approach to troubleshoot and mitigate dehalogenation:
Troubleshooting Workflow for Dehalogenation
Caption: A logical workflow to diagnose and address dehalogenation in Suzuki coupling.
Key Parameters to Optimize:
-
Base Selection: Strong bases, especially in the presence of protic solvents, can promote dehalogenation. Switching to a weaker, non-nucleophilic base is often effective.
-
Solvent Choice: Protic solvents like alcohols can act as hydride donors. Using aprotic solvents is generally recommended.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway relative to dehalogenation.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation more significantly than the rate of the desired coupling.
Quantitative Data Summary: Effect of Base and Ligand on Dehalogenation
| Bromopyrazole Substrate (Analogous System) | Catalyst/Ligand | Base | Solvent | Desired Product Yield (%) | Dehalogenation (%) | Reference |
| 4-Bromo-1H-pyrazole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Low | High | [1] |
| 4-Bromo-1-(SEM)-pyrazole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | High | Low | [1] |
| 3-Bromo-5-nitro-1H-pyrazole | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 95 | <5 | [2] |
Note: Data from analogous nitrogen-rich heterocycles like bromopyrazoles are presented due to the limited direct quantitative data for bromopyrazinones.
Issue 2: Predominant formation of homocoupled boronic acid byproduct.
Question: My main byproduct is the dimer of my boronic acid (homocoupling). What are the primary causes and how can I prevent this?
Answer: Homocoupling of the boronic acid is another frequent side reaction, leading to the formation of a symmetrical biaryl. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.
Proposed Mechanisms for Boronic Acid Homocoupling
Caption: Two common pathways leading to boronic acid homocoupling.
Troubleshooting Strategies:
-
Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Palladium Source: Using a Pd(0) source [e.g., Pd(PPh₃)₄, Pd₂(dba)₃] is often preferable to a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), as Pd(II) precatalysts can directly promote homocoupling upon reaction with the boronic acid before entering the catalytic cycle.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can favor the desired cross-coupling pathway and suppress homocoupling.[3]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.[4]
Quantitative Data Summary: Effect of Catalyst and Oxygen on Homocoupling
| Aryl Halide | Boronic Acid | Catalyst | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) | Reference |
| Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂/PPh₃ | Air | Low | High | [5] |
| Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂/PPh₃ | Inert | High | Low | [5] |
| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | Inert | Very High | Very Low | [3] |
Issue 3: Formation of the protodeborylated arene from the boronic acid.
Question: I am observing a significant amount of the arene corresponding to my boronic acid, indicating protodeborylation is occurring. How can I suppress this side reaction?
Answer: Protodeborylation is the protonolysis of the C-B bond of the boronic acid, replacing the boronic acid moiety with a hydrogen atom. This side reaction is often competitive with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.
Factors Influencing Protodeborylation
Caption: Key factors that can promote the undesired protodeborylation side reaction.
Mitigation Strategies:
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeborylation. If possible, lower the reaction temperature.
-
Boronic Acid Equivalents: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for some loss due to protodeborylation, but a large excess should be avoided as it can complicate purification.
-
Boronic Esters/Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable towards protodeborylation than the corresponding boronic acids.[6] They can be used as "slow-release" sources of the boronic acid under the reaction conditions.
-
Anhydrous Conditions: While some water is often beneficial or necessary for the Suzuki coupling, excessive water can promote protodeborylation. Using anhydrous solvents and carefully dried reagents can be beneficial, especially with sensitive boronic acids.
-
Base Selection: The choice of base and its concentration can influence the rate of protodeborylation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a bromopyrazinone is not proceeding at all. What are the likely causes?
A1: A complete lack of reactivity can stem from several issues:
-
Catalyst Inactivation: The nitrogen atoms in the pyrazinone ring can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky, electron-rich ligands like XPhos or SPhos can often overcome this issue.[7]
-
Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species. Consider using a dedicated Pd(0) source or a pre-formed catalyst.
-
Poor Solubility: If your bromopyrazinone or boronic acid has poor solubility in the chosen solvent, the reaction will be very slow or may not proceed. Try a different solvent system (e.g., dioxane/water, toluene/water, DMF/water).
-
Incorrect Base: The base is crucial for the transmetalation step. Ensure you are using an appropriate base and that it is of good quality.
Q2: What is the best general-purpose catalyst and ligand combination to start with for a new bromopyrazinone substrate?
A2: A good starting point for challenging heteroaryl couplings is often a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Alternatively, using a pre-catalyst like XPhos Pd G2 or G3 can be very effective and convenient.[7][8]
Q3: Can I use microwave heating to accelerate the Suzuki coupling of bromopyrazinones?
A3: Yes, microwave irradiation is often very effective in accelerating Suzuki-Miyaura reactions and can lead to higher yields in shorter reaction times.[9] It is particularly useful for less reactive substrates. However, it's important to carefully screen conditions, as the higher temperatures can sometimes exacerbate side reactions like dehalogenation or protodeborylation if not optimized.
Q4: How do I choose the right base for my reaction?
A4: The choice of base depends on the specific substrates and reaction conditions. A good starting point is to screen a few common bases:
-
K₂CO₃: A versatile and commonly used base.
-
K₃PO₄: Often effective for heteroaryl couplings and can be milder than carbonates.
-
Cs₂CO₃: A stronger base that can be effective for difficult couplings, but may also promote side reactions.
-
CsF: Can be a good choice when other bases fail, particularly with boronic esters.[10]
Experimental Protocols
The following are general protocols that can be adapted for the Suzuki-Miyaura coupling of bromopyrazinones. Note: These are starting points and may require optimization for your specific substrate.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromopyrazinone (1.0 equiv.), arylboronic acid or ester (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). If using a pre-catalyst, add it at this stage.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][11]
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
-
Reagent Addition: In a microwave process vial, combine the bromopyrazinone (1.0 equiv.), arylboronic acid (1.5 equiv.), base (e.g., K₂CO₃, 3.0 equiv.), palladium catalyst (e.g., XPhos Pd G2, 2.5 mol%), and ligand (e.g., XPhos, 5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water).
-
Sealing and Reaction: Crimp the vial and place it in the microwave reactor. Heat the reaction to the target temperature (e.g., 120-150 °C) for the specified time (e.g., 15-40 minutes).
-
Work-up and Purification: Follow steps 7 and 8 from the general protocol above.[9]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Purification of 5-Bromo-1-methyl-1H-pyrazin-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 5-Bromo-1-methyl-1H-pyrazin-2-one. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during its purification.
Troubleshooting Guides
This section provides practical advice in a question-and-answer format to overcome common issues during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Q: My crude this compound shows multiple spots on Thin Layer Chromatography (TLC) after synthesis. What are the likely impurities and how can I perform an initial cleanup?
A: Impurities in your crude product likely stem from unreacted starting materials, side-products, or degradation. Common impurities in pyrazinone synthesis can include unreacted α-amino acid amides or 1,2-dicarbonyl compounds, as well as byproducts from self-condensation or dehalogenation.[1]
A preliminary purification can be achieved through liquid-liquid extraction.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Follow with a wash using a brine (saturated NaCl) solution to remove water-soluble polar impurities.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude, partially purified product.
-
Issue 2: Difficulty with Column Chromatography Separation
Q: I'm struggling to separate my target compound from a close-running impurity using column chromatography. What can I do to improve the separation?
A: Achieving good separation by column chromatography depends on the choice of stationary and mobile phases.[2][3] For a polar compound like this compound, a normal-phase setup with silica gel is typically effective.[3]
-
Troubleshooting Steps:
-
Optimize the Solvent System: The key is to find a solvent system that provides a good retention factor (Rf) for your target compound, ideally between 0.3 and 0.7 on a TLC plate, with a clear separation from impurities.[2]
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can help to first elute less polar impurities, followed by your target compound, and finally the more polar impurities.
-
Check the Column Packing: An improperly packed column can lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Issue 3: Poor Crystal Formation During Recrystallization
Q: I am trying to purify my compound by recrystallization, but it is "oiling out" or not forming crystals. What are the common mistakes?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to an inappropriate solvent choice or too rapid cooling.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Experiment with different solvents or solvent pairs. For brominated heterocycles, common choices include ethanol, acetone, or mixtures like hexane/ethyl acetate.[6][7]
-
Slow Cooling: After dissolving your compound in the minimal amount of hot solvent, allow it to cool slowly to room temperature. Rapid cooling in an ice bath can cause the compound to precipitate as an impure oil.[5] Once the solution becomes cloudy or crystals start to form at room temperature, then you can place it in an ice bath to maximize the yield.
-
Scratching: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Adding a tiny crystal of the pure compound to the cooled solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective methods for purifying pyrazinone derivatives are column chromatography on silica gel and recrystallization.[1][5] Column chromatography is excellent for separating mixtures with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid sample.
Q2: What are some potential side products in the synthesis of this compound that I should be aware of during purification?
A2: Besides unreacted starting materials, potential side products can include:
-
Dehalogenated pyrazinone: The bromine atom is replaced by a hydrogen.
-
Disubstituted pyrazinones: If a second nucleophilic attack occurs.[1]
-
Self-condensation products: From the starting materials reacting with themselves.[1] These impurities will have different polarities and may require careful optimization of your purification technique to remove.
Q3: How do I choose the right solvent system for column chromatography?
A3: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[2] Test various solvent mixtures to find one that moves your target compound to an Rf value of approximately 0.3-0.7 and shows the greatest separation between the spot of your desired product and any impurities.[2]
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a suitable technique, especially for separating polar compounds.[8] In RP-HPLC, the stationary phase is nonpolar, and a polar mobile phase is used. This can be particularly useful for final polishing to achieve high purity.
Data Presentation
The following tables present hypothetical data to illustrate the potential outcomes of different purification techniques for this compound.
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) | Notes |
| Liquid-Liquid Extraction | 75% | 85% | 95% | Good for initial cleanup, removes polar impurities. |
| Column Chromatography | 85% | >98% | 70% | Effective for separating close-running impurities. |
| Recrystallization | 95% | >99% | 80% | Best for final polishing of an already relatively pure solid. |
Table 2: Column Chromatography Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of Target Compound (Hypothetical) | Separation from Main Impurity (ΔRf) (Hypothetical) | Outcome |
| 9:1 | 0.85 | 0.10 | Elutes too quickly, poor separation. |
| 7:3 | 0.50 | 0.25 | Good separation, suitable for column. |
| 1:1 | 0.20 | 0.15 | Moves too slowly, band broadening. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column and securely clamp it in a vertical position.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the impure solid in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should fully dissolve.
-
Allow the solution to cool to room temperature and then in an ice bath. A good amount of pure crystals should form.
-
-
Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 15 minutes to maximize the yield.[9]
-
-
Collection of Crystals:
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. waters.com [waters.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Overcoming poor solubility of 5-Bromo-1-methyl-1H-pyrazin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions regarding the poor aqueous solubility of 5-Bromo-1-methyl-1H-pyrazin-2-one.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This guide provides a structured approach to systematically address and overcome the solubility challenges associated with this compound in your experiments.
Q1: I'm observing poor solubility of this compound in my aqueous buffer. What is the recommended workflow to improve it?
A1: A systematic approach is recommended, starting with simpler methods before proceeding to more complex techniques. The following workflow provides a decision-making framework for selecting an appropriate solubility enhancement strategy.
Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-1-methyl-1H-pyrazin-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems you may encounter during the bromination of 1-methyl-1H-pyrazin-2-one.
Issue 1: Low or No Conversion to this compound
-
Question: My reaction shows a low yield of the desired this compound, with a significant amount of starting material remaining. What are the possible causes and solutions?
-
Answer: Low conversion can be attributed to several factors:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Gradually increase the catalyst loading in small increments (e.g., 0.5-1.0 mol% at a time) to find the optimal concentration. Be aware that excessive catalyst can sometimes lead to side reactions.
-
-
Inadequate Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.
-
Solution: Increase the reaction temperature in a controlled manner (e.g., in 10 °C increments). Monitor the reaction closely for the formation of degradation products at higher temperatures.
-
-
Short Reaction Time: The reaction may not have been allowed to run to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Poor Quality of Reagents: Impurities in the starting material (1-methyl-1H-pyrazin-2-one), brominating agent (e.g., N-Bromosuccinimide - NBS), or solvent can inhibit the reaction.
-
Solution: Ensure the purity of all reagents. If necessary, purify the starting material and use freshly opened, high-purity brominating agents and anhydrous solvents.
-
-
Issue 2: Formation of Multiple Products and Impurities
-
Question: My reaction mixture shows the desired product along with several other spots on the TLC plate. What are these impurities and how can I minimize them?
-
Answer: The formation of multiple products is a common challenge. Potential side reactions include:
-
Over-bromination: The pyrazinone ring may undergo further bromination, leading to di-bromo or other poly-brominated species.
-
Solution: Carefully control the stoichiometry of the brominating agent. Using a slight excess is common, but a large excess should be avoided. Adding the brominating agent portion-wise can also help to control the reaction.
-
-
Degradation of Starting Material or Product: The reaction conditions (e.g., high temperature, prolonged reaction time) may be too harsh, leading to decomposition.
-
Solution: Optimize the reaction temperature and time. Consider using a milder brominating agent if degradation is significant.
-
-
Solvent Participation: Some solvents can react under the reaction conditions.
-
Solution: Choose an inert solvent that is stable under the reaction conditions. Common choices for bromination include acetonitrile, dichloromethane, or chloroform.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating a pure sample of this compound from the crude reaction mixture. What purification strategies are recommended?
-
Answer: Purifying brominated heterocyclic compounds can be challenging. Here are some suggested approaches:
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Solution: Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Careful selection of the eluent is crucial to achieve good separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Solution: Choose a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Aqueous Work-up: An initial work-up can remove many impurities.
-
Solution: After the reaction is complete, quenching with an aqueous solution of a reducing agent like sodium thiosulfate can remove excess bromine. This can be followed by extraction with an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst and its loading for the bromination of 1-methyl-1H-pyrazin-2-one?
A1: For the electrophilic bromination of many heterocyclic compounds, N-Bromosuccinimide (NBS) is a common and effective brominating agent. Often, this reaction can proceed without a catalyst. However, if a catalyst is needed to improve the reaction rate or selectivity, a Lewis acid or a radical initiator can be used. For a Lewis acid catalyzed reaction, a starting loading of 5-10 mol% is a reasonable starting point for optimization.
Q2: How does catalyst loading generally affect the reaction outcome?
A2: Catalyst loading has a significant impact on both the reaction rate and the product profile. Insufficient loading will result in a sluggish or incomplete reaction. Conversely, excessively high loading can lead to an increase in side products due to over-activation or unwanted catalytic cycles. The optimal loading will provide a balance between a reasonable reaction time and a clean product profile with high yield.
Q3: What are some common side products in the synthesis of this compound?
A3: Common side products can include di-brominated pyrazinones, where a second bromine atom is added to the ring, and products resulting from the degradation of the starting material or the product under the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material and the formation of the product and any byproducts.
Q5: What safety precautions should be taken when working with brominating agents?
A5: Brominating agents like NBS are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be sure to quench any residual brominating agent before work-up and disposal.
Data Presentation
The following table provides an illustrative example of how catalyst loading can influence the yield and purity of the this compound product. Please note that these are representative values and actual results may vary depending on the specific reaction conditions.
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 0 | 24 | 15 | 90 |
| 2.5 | 12 | 45 | 92 |
| 5.0 | 6 | 75 | 95 |
| 7.5 | 4 | 88 | 96 |
| 10.0 | 4 | 89 | 94 |
| 12.5 | 4 | 85 | 90 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol describes a general method for the bromination of 1-methyl-1H-pyrazin-2-one using N-Bromosuccinimide (NBS) and a Lewis acid catalyst.
Materials:
-
1-methyl-1H-pyrazin-2-one
-
N-Bromosuccinimide (NBS)
-
Lewis Acid Catalyst (e.g., Iron(III) bromide - FeBr₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrazin-2-one (1.0 eq) and the Lewis acid catalyst (e.g., 7.5 mol%).
-
Add anhydrous acetonitrile to dissolve the starting material and catalyst.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Mandatory Visualization
Caption: Logical workflow for optimizing catalyst loading in the synthesis of this compound.
Preventing debromination of 5-Bromo-1-methyl-1H-pyrazin-2-one
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the undesired debromination of 5-Bromo-1-methyl-1H-pyrazin-2-one during various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. Unwanted hydrodehalogenation can lead to reduced yields of the desired product and complicate purification processes. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom.[1] This leads to the formation of 1-methyl-1H-pyrazin-2-one as a significant byproduct, which reduces the yield of your target molecule and can be challenging to separate due to similar physical properties.
Q2: What are the primary causes of debromination in my reactions?
A2: Several factors can promote the debromination of this compound, especially in palladium-catalyzed cross-coupling reactions. The main causes include:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction.
-
Choice of Base: Strong bases, particularly in the presence of protic solvents, are known to facilitate debromination.[1]
-
Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used can influence the competition between the desired cross-coupling and the undesired debromination.[1]
-
Presence of Hydride Sources: Solvents like alcohols, certain reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1]
Q3: How does the pyrazinone ring influence the susceptibility to debromination?
A3: The electron-deficient nature of the pyrazinone ring can make the C-Br bond more susceptible to certain reaction pathways that lead to debromination. The nitrogen atoms in the ring can also coordinate with the metal catalyst, potentially influencing the reaction outcome. For some N-heterocycles, the acidity of an N-H proton can contribute to dehalogenation; however, in this compound, the nitrogen is protected with a methyl group, which can help suppress certain debromination pathways.[2]
Q4: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?
A4: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying the volatile debrominated byproduct from the starting material and the desired product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS or LC-MS/MS can be used for accurate detection and quantification.[3][4][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): By using an internal standard, qNMR can provide a precise quantification of the ratio of the desired product to the debrominated byproduct without the need for calibration curves.[6][7][8]
Troubleshooting Guide
Significant formation of the debrominated byproduct, 1-methyl-1H-pyrazin-2-one, is a common issue. This guide provides a systematic approach to diagnose and mitigate this problem.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting debromination.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| High levels of debrominated byproduct | Strong or inappropriate base | Switch from strong bases like NaOtBu or NaOH to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less likely to generate hydride species that cause debromination.[1] |
| Protic or coordinating solvent | Replace protic solvents (e.g., alcohols) or highly polar aprotic solvents (e.g., DMF) with non-polar aprotic solvents like toluene, dioxane, or THF. Ensure solvents are anhydrous.[1] | |
| Reaction is sluggish and still shows debromination | Inappropriate catalyst/ligand combination | For Suzuki and other cross-coupling reactions, switch from simple phosphine ligands like PPh₃ to bulky, electron-rich ligands such as XPhos, SPhos, or DTBNpP. These ligands can promote the desired reductive elimination over debromination. Consider using palladium precatalysts (e.g., G3 or G4) for efficient generation of the active catalyst.[9][10][11] |
| Debromination increases with reaction time | High reaction temperature | Lower the reaction temperature. While this may slow down the desired reaction, it often has a more significant effect on reducing the rate of debromination. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Inconsistent results and varying levels of debromination | Presence of moisture or oxygen | Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents. Trace amounts of water can act as a hydride source.[1] |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of the desired coupled product versus the debrominated byproduct in a model Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.
Table 1: Effect of Base and Solvent on Debromination
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Byproduct (%) |
| 1 | NaOtBu | Dioxane | 100 | 45 | 50 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 | 20 |
| 3 | K₃PO₄ | Toluene | 90 | 88 | 8 |
| 4 | Cs₂CO₃ | Dioxane | 90 | 92 | <5 |
Table 2: Effect of Palladium Catalyst and Ligand on Debromination
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 100 | 65 | 30 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 90 | 85 | 12 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 90 | 94 | <5 |
| 4 | XPhos Pd G3 | None | Cs₂CO₃ | Dioxane | 90 | 96 | <3 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the formation of the debrominated byproduct.
Caption: General experimental workflow for a debromination-minimized Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Debromination by LC-MS
Sample Preparation:
-
At various time points, carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture under an inert atmosphere.
-
Quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile/water).
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS Conditions (General Guidance):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the m/z values for the starting material, the desired product, and the debrominated byproduct (1-methyl-1H-pyrazin-2-one).
By implementing these troubleshooting strategies and optimized protocols, researchers can significantly reduce the incidence of debromination, leading to higher yields and purity of their desired 5-substituted-1-methyl-1H-pyrazin-2-one derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. frontiersin.org [frontiersin.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stille Reactions with 5-Bromo-1-methyl-1H-pyrazin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Stille reactions involving 5-Bromo-1-methyl-1H-pyrazin-2-one.
Troubleshooting Guides & FAQs
This section addresses common issues in a question-and-answer format, offering solutions based on established principles of cross-coupling chemistry and insights from reactions with similar electron-deficient heterocyclic substrates.
Question 1: My Stille reaction shows low to no conversion of the this compound starting material. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in Stille reactions with electron-deficient heteroaryl bromides like this compound is a common challenge. The electron-withdrawing nature of the pyrazinone ring can affect the catalytic cycle. Here are the primary factors to investigate and potential remedies:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Solution: Employ more electron-rich and bulky phosphine ligands that can facilitate the oxidative addition step, which is often rate-limiting for electron-poor aryl bromides. Consider using pre-formed Pd(0) catalysts to bypass the in-situ reduction step.
-
-
Reaction Temperature: Stille reactions often require elevated temperatures to proceed at a reasonable rate, especially with less reactive substrates.
-
Solution: Gradually increase the reaction temperature. Be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions.
-
-
Solvent Polarity: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle.
-
Solution: Aprotic polar solvents like DMF or dioxane are often effective. In some cases, less polar solvents like toluene can be beneficial, and this should be screened.
-
-
Purity of Reagents: The purity of the organostannane reagent is crucial. Impurities can inhibit the catalyst.
-
Solution: Ensure the organostannane reagent is of high purity. If synthesized in-house, it should be thoroughly purified before use.
-
Question 2: I am observing significant formation of a debrominated byproduct (1-methyl-1H-pyrazin-2-one). How can I suppress this side reaction?
Answer:
Hydrodehalogenation (debromination) is a known side reaction in palladium-catalyzed cross-coupling reactions.[1] It can arise from various pathways, including the presence of trace amounts of water or other proton sources.
-
Reaction Conditions: The choice of solvent and the presence of water can contribute to debromination.
-
Solution: Use anhydrous and degassed solvents. Ensure all glassware is thoroughly dried. The addition of a mild, non-coordinating base can sometimes help to scavenge protons.
-
-
Ligand Effects: The nature of the phosphine ligand can influence the propensity for side reactions.
-
Solution: Switching to a different phosphine ligand, for instance, one that promotes faster reductive elimination, may disfavor the hydrodehalogenation pathway.
-
Question 3: My reaction mixture shows the formation of homocoupled products from the organostannane reagent. What causes this and how can it be prevented?
Answer:
Homocoupling of the organostannane is a common side reaction in Stille couplings.[2] It can occur through the reaction of the organostannane with the palladium catalyst before the cross-coupling partner is involved.
-
Catalyst Pre-activation: The way the catalyst is introduced and activated can influence the extent of homocoupling.
-
Solution: Adding the palladium catalyst to the reaction mixture containing the aryl bromide before adding the organostannane can sometimes minimize homocoupling.
-
-
Additives: The addition of certain co-catalysts can suppress homocoupling.
-
Solution: The use of a copper(I) iodide (CuI) co-catalyst is a well-established method to accelerate the desired cross-coupling and reduce homocoupling.[3]
-
Question 4: The Stille reaction is sluggish, and I suspect the transmetalation step is slow. How can I accelerate it?
Answer:
For electron-deficient heteroaryl halides, the transmetalation step can be slow. Additives are often employed to facilitate the transfer of the organic group from tin to palladium.
-
Copper(I) Iodide (CuI): CuI is a widely used additive in Stille reactions to accelerate transmetalation.[3][4][5]
-
Solution: Add a stoichiometric or catalytic amount of CuI to the reaction mixture.
-
-
Chloride Salts: Lithium chloride (LiCl) can also enhance the rate of transmetalation.
-
Solution: The addition of anhydrous LiCl to the reaction can be beneficial.
-
Experimental Protocols
Below are detailed methodologies for Stille coupling reactions, which can be adapted for this compound.
General Protocol for Stille Coupling of a Heteroaryl Bromide
This protocol is based on a successful Stille coupling of a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane reagent (e.g., (Aryl)tributylstannane) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF) (5 mL)
-
Optional: Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound.
-
Add the organostannane reagent and the anhydrous, degassed solvent.
-
If using, add the Copper(I) iodide.
-
Seal the flask and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.[6][7]
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an appropriate organic solvent and washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Further purification by column chromatography may be necessary.
Data Presentation
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions of heteroaryl bromides, which can be used as a starting point for the optimization of Stille reactions with this compound.
Table 1: General Conditions for Stille Coupling of Heteroaryl Bromides
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | None | Toluene | 110 | 60-85 | Standard conditions, may be sluggish for electron-deficient substrates. |
| Pd₂(dba)₃ | P(t-Bu)₃ | None | Dioxane | 100 | 70-95 | Bulky, electron-rich ligand can improve yields with challenging substrates. |
| PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | CuI | DMF | 80-100 | 75-90 | CuI can accelerate the reaction and improve yields. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 80-98 | Highly active catalyst system for heteroaryl couplings. |
Table 2: Comparison of Conditions for Related Cross-Coupling Reactions of Bromopyrazines/Pyrazinones
| Reaction Type | Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Reported Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki | Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃ | 1,4-Dioxane | 100 | 37-72 |[8] | | Liebeskind-Srogl | Pd₂(dba)₃ | PPh₃ | CuI | THF | MW (simultaneous cooling) | Improved yields over conventional heating |[9][10] |
Visualizations
Troubleshooting Workflow for Failed Stille Reactions
Caption: A logical workflow for troubleshooting failed Stille reactions.
Catalytic Cycle of the Stille Reaction
Caption: The fundamental steps of the Stille cross-coupling catalytic cycle.
References
- 1. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed copper(I)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability issues of 5-Bromo-1-methyl-1H-pyrazin-2-one in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-Bromo-1-methyl-1H-pyrazin-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems related to the stability of this compound in solution.
Q1: My solution of this compound is changing color. What could be the cause?
A change in solution color often indicates degradation of the compound. The pyrazinone ring system and its substituents can be susceptible to several degradation pathways, particularly under harsh conditions.[1] Potential causes include:
-
Oxidation: The electron-rich pyrazinone ring can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), trace metal impurities, or oxidizing agents.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of colored degradation products.[1] It is recommended to store solutions of the compound in amber vials or otherwise protected from light.
-
pH Instability: Extreme pH conditions (highly acidic or basic) can promote hydrolysis or other degradation reactions of the pyrazinone ring or lead to reactions involving the bromo substituent.
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your container with aluminum foil or transfer the solution to an amber vial to minimize light exposure.
-
Inert Atmosphere: If oxidation is suspected, prepare fresh solutions using degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Ensure the pH of your solution is within a stable range for your experiment. If possible, buffer the solution to a neutral pH.
-
Solvent Purity: Use high-purity, fresh solvents to avoid contaminants that could catalyze degradation.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if these are degradation products?
The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. To confirm if these are related to this compound, you can perform the following:
-
Forced Degradation Study: Intentionally degrade a sample of the compound under various stress conditions (acid, base, oxidation, heat, and light) and analyze the resulting solutions by HPLC/LC-MS.[2][3] Comparing the retention times and mass spectra of the peaks in your experimental sample to those from the forced degradation study can help identify the degradation products.[1]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your main compound. Co-eluting impurities can be an early sign of degradation.
-
Mass Balance Analysis: In a stability study, the concentration of the parent compound should decrease over time, while the concentration of degradation products should increase.[1] A good mass balance, where the sum of the parent compound and all degradation products remains constant, provides confidence that all major degradants are being monitored.[4]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of related pyrazinones and brominated heterocycles, the following pathways are plausible:
-
Hydrolysis: Under strongly acidic or basic conditions, the amide bond within the pyrazinone ring could potentially undergo hydrolysis, leading to ring-opening.[1] However, the pyrazinone ring is generally considered relatively stable to hydrolysis.[1]
-
Oxidation: The pyrazinone ring can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1][5]
-
Photodegradation: UV light can provide the energy for various photochemical reactions. For brominated aromatic compounds, this can sometimes involve homolytic cleavage of the carbon-bromine bond to form radical intermediates, which can then lead to a variety of products.[6]
-
Nucleophilic Substitution: The bromine atom on the pyrazine ring can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles. This would result in the replacement of the bromine atom with the nucleophile.[3]
Below is a conceptual diagram illustrating potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q4: What are the recommended storage conditions for solutions of this compound?
To ensure the stability of your solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C, to slow down potential degradation reactions. For long-term storage, freezing (-20°C or below) may be appropriate, but ensure the compound is soluble and stable upon thawing.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: For sensitive experiments or long-term storage, consider purging the solvent with an inert gas (nitrogen or argon) before preparing the solution and storing the vial under an inert atmosphere to prevent oxidation.
Data Presentation
Currently, there is a lack of publicly available quantitative stability data for this compound. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. A template for presenting such data is provided below.
Table 1: Example Stability Data Table for this compound in Solution
| Condition | Solvent | Time Point | % Remaining of Initial Concentration | Appearance of Degradation Products (Peak Area %) |
| Room Temp, Light | Methanol | 0 hr | 100% | 0% |
| 24 hr | Data | Data | ||
| 48 hr | Data | Data | ||
| Room Temp, Dark | Methanol | 0 hr | 100% | 0% |
| 24 hr | Data | Data | ||
| 48 hr | Data | Data | ||
| 40°C, Dark | Methanol | 0 hr | 100% | 0% |
| 24 hr | Data | Data | ||
| 48 hr | Data | Data | ||
| 0.1 M HCl, RT, Dark | Water/ACN | 0 hr | 100% | 0% |
| 2 hr | Data | Data | ||
| 6 hr | Data | Data | ||
| 0.1 M NaOH, RT, Dark | Water/ACN | 0 hr | 100% | 0% |
| 2 hr | Data | Data | ||
| 6 hr | Data | Data | ||
| 3% H₂O₂, RT, Dark | Water/ACN | 0 hr | 100% | 0% |
| 2 hr | Data | Data | ||
| 6 hr | Data | Data |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.[2][3]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature and/or heat at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature and/or heat at 60°C. Take samples at various time points. Neutralize the samples with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature. Take samples at various time points.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark. Take samples at various time points.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[7] Keep a control sample wrapped in foil to protect it from light. Take samples at various time points.
3. Sample Analysis:
-
Analyze all samples (including a non-degraded control) by a stability-indicating HPLC method, preferably with both UV (PDA) and MS detection.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks.
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
This technical support center provides a foundational understanding of the potential stability issues associated with this compound and offers practical guidance for troubleshooting. As more specific data becomes available, this resource will be updated.
References
- 1. researchgate.net [researchgate.net]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. longdom.org [longdom.org]
- 5. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Characterization of 5-Bromo-1-methyl-1H-pyrazin-2-one Derivatives
Welcome to the technical support center for the characterization of 5-Bromo-1-methyl-1H-pyrazin-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common challenges encountered during the synthesis, purification, and analysis of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experimental work.
Synthesis & Purification
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in pyrazine synthesis can be attributed to several factors. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The condensation or cyclization steps may not have gone to completion.
-
Solution: Consider extending the reaction time or cautiously increasing the reaction temperature. Ensure efficient mixing to improve contact between reactants.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield.[1]
-
Solution: A systematic optimization of reaction parameters such as temperature, catalyst loading, and reaction time can enhance the selectivity towards the desired product.[1]
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials, thereby reducing the yield of the desired pyrazinone derivative.[1]
-
Solution: Analyze the crude reaction mixture to identify potential side products and adjust the reaction conditions to minimize their formation.
-
-
Product Degradation: Pyrazinone derivatives can be sensitive to harsh reaction or workup conditions.
-
Solution: Employ milder reagents and conditions where possible. For instance, avoid highly acidic or basic conditions during the workup if your product is susceptible to degradation.[1]
-
-
Purification Losses: Significant loss of product can occur during extraction and purification steps.
-
Solution: Perform multiple extractions with an appropriate solvent to ensure complete recovery from the aqueous phase. For purification, column chromatography with a carefully selected eluent system is often necessary.[1]
-
Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. How can I identify the product and impurities?
A2: The presence of multiple spots indicates a mixture of compounds. To identify your product and potential impurities:
-
Co-spotting: Spot your crude mixture alongside the starting materials on the same TLC plate. This will help you determine if any starting material remains.
-
Staining: Use different visualization techniques. In addition to UV light, staining with agents like potassium permanganate can help visualize different types of compounds.
-
Small-Scale Purification: Isolate a small amount of each major spot from a preparative TLC plate and analyze them by mass spectrometry or ¹H NMR to identify their structures.
-
Common Impurities: Be aware of common impurities in pyrazinone synthesis, which can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions like polymerization or degradation.[2]
Analytical Characterization
Q3: I am having trouble interpreting the ¹H NMR spectrum of my this compound sample. What are the expected chemical shifts?
A3: While the exact chemical shifts can vary depending on the solvent and instrument, you can expect the following general regions for the proton signals of this compound.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ | 3.5 - 3.8 | Singlet | 3H |
| Pyrazinone ring protons | 7.0 - 8.0 | Doublets or Singlets | 2H |
Note: This is a generalized table. The presence of the bromine atom will influence the electronic environment and thus the precise chemical shifts of the ring protons.
Troubleshooting NMR Issues:
-
Broad Peaks: This could indicate the presence of paramagnetic impurities, aggregation at high concentrations, or chemical exchange. Try diluting your sample or filtering it through a small plug of silica gel.
-
Impurity Peaks: Compare your spectrum to the spectra of your starting materials and solvent to identify any extraneous peaks.
-
No Signal: Ensure your sample is properly dissolved in the deuterated solvent and that the NMR spectrometer is correctly tuned.
Q4: My mass spectrometry results for this compound show multiple fragments. How do I interpret the fragmentation pattern?
A4: The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound (MW: ~189.01 g/mol ), you should look for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio).
Expected Fragmentation:
| m/z Value | Possible Fragment | Notes |
| 189/191 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 160/162 | [M - CO]⁺ | Loss of a carbonyl group. |
| 109 | [M - Br]⁺ | Loss of the bromine atom. |
| 81 | [C₄H₃N₂]⁺ | Further fragmentation of the pyrazinone ring. |
Note: This is a predicted fragmentation pattern. Actual results may vary based on the ionization method used.
Troubleshooting Mass Spectrometry Issues:
-
No Molecular Ion Peak: This can occur with fragile molecules. Try using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Complex Fragmentation: A highly complex spectrum may indicate an impure sample. Purify your sample further before re-analysis.
Q5: I am developing an HPLC method for my this compound derivative and I'm seeing poor peak shape (e.g., tailing, fronting, or split peaks). What could be the cause?
A5: Poor peak shape in HPLC can stem from various issues. Here's a guide to troubleshoot common problems:
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol interactions).- Column overload.- Dead volume in the system. | - Use a mobile phase with a different pH or an additive like triethylamine.- Inject a smaller sample volume.- Check and tighten all fittings. |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample.- Dissolve the sample in the mobile phase. |
| Split Peaks | - Clogged frit or void at the column inlet.- Co-eluting impurity. | - Reverse flush the column or replace it.- Optimize the mobile phase to improve separation. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Step 1: Synthesis of a Pyrazinone Precursor: A common method involves the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide.[3]
-
Step 2: Bromination: The pyrazinone precursor is then brominated using a suitable brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent.
-
Step 3: N-Methylation: The N-H proton of the pyrazinone is then methylated using a methylating agent such as methyl iodide in the presence of a base.
-
Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel.[1]
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Start with a gradient elution to determine the optimal solvent composition.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by a UV scan).
-
Injection Volume: 10 µL.
-
Method Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, precision, accuracy, and robustness according to ICH guidelines.[4][5]
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development and Validation of Fast and Sensitive RP-HPLC Stability-Indicating Method for Quantification of Piroxicam in Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
Technical Support Center: Scaling Up N-Methylation of the Pyrazinone Core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of N-methylation of the pyrazinone core.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-methylation of the pyrazinone core suitable for scaling up?
A1: Several methods can be adapted for large-scale N-methylation of pyrazinones. The choice of method often depends on factors like substrate reactivity, cost of reagents, safety considerations, and available equipment. Commonly employed methods include:
-
Using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): These are traditional and highly effective methylating agents. However, their high toxicity and potential for over-methylation necessitate careful handling and precise control of stoichiometry, especially at scale.[1][2]
-
Using Dimethyl Carbonate (DMC): Considered a greener and safer alternative to DMS and MeI, DMC is less toxic and more environmentally friendly.[1] Reactions with DMC often require a catalyst, such as an organic base like TMEDA, and may need elevated temperatures to achieve high conversion.
-
Reductive Amination using Formaldehyde: This method involves the reaction of the pyrazinone with formaldehyde in the presence of a reducing agent (e.g., formic acid, sodium borohydride, or catalytic hydrogenation). It is a cost-effective method suitable for industrial applications.
-
Biocatalysis with Methyltransferases: Engineered methyltransferases offer high regioselectivity and yield under mild reaction conditions.[3] While the initial setup might be more complex, this method can be highly efficient for producing specific isomers on a preparative scale.[3]
-
Continuous Flow Chemistry: This modern approach offers significant advantages for scaling up, including improved safety, better heat and mass transfer, and enhanced process control, which can lead to higher yields and purity.[4][5][6][7][8][9]
Q2: What are the main challenges encountered when scaling up the N-methylation of pyrazinones?
A2: Scaling up any chemical reaction presents challenges, and N-methylation of pyrazinones is no exception. Key challenges include:
-
Regioselectivity: Pyrazinones with multiple nitrogen atoms can lead to a mixture of N-methylated isomers, which can be difficult to separate.[10] The regioselectivity can be influenced by the substrate's electronic and steric properties, the choice of methylating agent, base, and reaction conditions.
-
Over-methylation: The formation of quaternary ammonium salts can be a significant side reaction, especially with highly reactive methylating agents like DMS and MeI. This reduces the yield of the desired product and complicates purification.
-
Exothermic Reactions: N-methylation reactions are often exothermic. Managing heat dissipation is critical at a larger scale to prevent runaway reactions and ensure safety and product quality.
-
Handling of Hazardous Reagents: Many methylating agents, such as dimethyl sulfate and methyl iodide, are toxic and carcinogenic.[1][11] Implementing appropriate safety protocols and engineering controls is paramount for large-scale operations.
-
Work-up and Purification: Isolating the N-methylated pyrazinone from the reaction mixture can be challenging due to the presence of unreacted starting material, isomers, over-methylated byproducts, and salts. The purification method (e.g., crystallization, chromatography) must be scalable and efficient.
-
Solid Handling: If the pyrazinone starting material or the N-methylated product is a solid, issues related to dissolution, precipitation, and filtration can arise at a larger scale.
Q3: How can I improve the regioselectivity of N-methylation on a substituted pyrazinone?
A3: Achieving high regioselectivity is crucial for an efficient process. Here are some strategies:
-
Choice of Methylating Agent and Conditions: Sterically bulky methylating agents can favor methylation at the less hindered nitrogen atom. Reaction temperature and solvent can also influence the isomeric ratio.
-
Protecting Groups: In some cases, one of the nitrogen atoms can be temporarily protected to direct methylation to the desired position. The protecting group is then removed in a subsequent step.
-
pH Control: The basicity of the reaction medium can influence the nucleophilicity of the different nitrogen atoms. Careful control of pH can sometimes favor the formation of one isomer over the other.
-
Catalyst Selection: In catalytic methylation processes, the choice of catalyst can play a significant role in directing the methylation to a specific nitrogen atom.
-
Biocatalysis: As mentioned, using engineered enzymes can provide excellent regioselectivity.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Incomplete Reaction | 1. Insufficient reactivity of the methylating agent. 2. Inadequate temperature or reaction time. 3. Poor mixing in a large reactor. 4. Deactivation of the catalyst (if applicable). | 1. Switch to a more reactive methylating agent (e.g., from DMC to DMS, with appropriate safety precautions). 2. Optimize reaction temperature and time based on small-scale experiments and reaction monitoring. 3. Ensure efficient agitation to maintain a homogeneous reaction mixture. 4. Investigate the cause of catalyst deactivation and consider using a more robust catalyst or optimizing catalyst loading. |
| Formation of Over-methylated Byproduct | 1. Excess of methylating agent. 2. High reaction temperature. 3. Highly reactive methylating agent. | 1. Use a stoichiometric amount of the methylating agent and add it slowly to the reaction mixture. 2. Lower the reaction temperature. 3. Consider using a less reactive methylating agent (e.g., DMC). |
| Poor Regioselectivity (Mixture of Isomers) | 1. Similar reactivity of the nitrogen atoms in the pyrazinone core. 2. Inappropriate reaction conditions (solvent, temperature, base). | 1. Experiment with different methylating agents, bases, and solvents to find conditions that favor the desired isomer. 2. Consider a protecting group strategy if feasible. 3. Explore biocatalytic methods for higher selectivity.[3] |
| Difficult Product Isolation / Purification | 1. Presence of multiple products and byproducts. 2. Emulsion formation during aqueous work-up. 3. Product is an oil or has poor crystallinity. | 1. Optimize the reaction to minimize byproducts. 2. Use a different solvent system for extraction or add a salt to break the emulsion. 3. Develop a robust crystallization procedure by screening different solvents and conditions. If crystallization is not feasible, evaluate scalable chromatography options. |
| Safety Concerns (e.g., exotherm, toxic reagents) | 1. Highly exothermic reaction. 2. Use of toxic and volatile methylating agents. | 1. Implement controlled addition of reagents and ensure adequate cooling capacity of the reactor. 2. Use a closed system with proper ventilation. Provide appropriate personal protective equipment (PPE) for operators. Consider using less hazardous reagents like DMC. 3. For highly exothermic and hazardous reactions, consider transitioning to a continuous flow process for better safety and control.[4][5][6] |
Experimental Protocols
Protocol 1: N-Methylation using Dimethyl Carbonate (DMC) - A Greener Approach
This protocol is a general guideline and should be optimized for the specific pyrazinone substrate.
Materials:
-
Pyrazinone derivative
-
Dimethyl Carbonate (DMC)
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA) or another suitable base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Toluene)
Procedure:
-
To a stirred solution of the pyrazinone derivative in the chosen anhydrous solvent, add the base (e.g., 1.1 equivalents of TMEDA).
-
Add an excess of Dimethyl Carbonate (DMC), which can also serve as the solvent in some cases.
-
Heat the reaction mixture to the desired temperature (typically 90-150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess DMC and solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent or by column chromatography.
Scale-up Considerations:
-
Heat Transfer: The reaction is endothermic initially but can become exothermic as the reaction proceeds. Ensure the reactor has adequate heating and cooling capabilities.
-
Pressure: Heating DMC in a closed system will increase the pressure. The reactor must be rated for the expected pressure at the reaction temperature.
-
Mixing: Good mixing is essential to ensure efficient contact between the reactants and the catalyst.
Protocol 2: N-Methylation using Dimethyl Sulfate (DMS) - A High-Yielding Method
Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate PPE.
Materials:
-
Pyrazinone derivative
-
Dimethyl Sulfate (DMS)
-
A suitable base (e.g., K₂CO₃, NaH)
-
Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a stirred suspension of the pyrazinone derivative and the base (e.g., 1.2 equivalents of K₂CO₃) in the anhydrous solvent, add dimethyl sulfate (1.05 - 1.1 equivalents) dropwise at a controlled temperature (e.g., 0-25 °C).
-
After the addition is complete, allow the reaction to stir at room temperature or slightly elevated temperature until the reaction is complete (monitor by HPLC or TLC).
-
Quench the reaction by carefully adding a solution of aqueous ammonia or sodium thiosulfate to destroy any unreacted DMS.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by crystallization or chromatography.
Scale-up Considerations:
-
Exothermicity: The reaction is highly exothermic. The addition of DMS must be slow and controlled, with efficient cooling to maintain the desired temperature.
-
Safety: Due to the high toxicity of DMS, all operations should be performed in a closed system. A quenching protocol must be in place to handle any spills or unreacted DMS.
-
Stoichiometry: Precise control over the stoichiometry of DMS is crucial to avoid over-methylation.
Data Presentation
Table 1: Comparison of Common N-Methylation Methods for Pyrazinone Core
| Method | Methylating Agent | Typical Yield | Scalability | Safety/Greenness | Key Considerations |
| Classical Alkylation | Dimethyl Sulfate (DMS) / Methyl Iodide (MeI) | High | Good | Poor (Toxic, Carcinogenic) | High reactivity, risk of over-methylation, strict safety measures required.[1] |
| Green Methylation | Dimethyl Carbonate (DMC) | Moderate to High | Good | Good (Low toxicity, biodegradable) | Requires higher temperatures and/or catalyst, may have slower reaction rates. |
| Reductive Amination | Formaldehyde / Reducing Agent | Good to High | Excellent | Moderate | Cost-effective, suitable for large-scale production, may require pressure for hydrogenation. |
| Biocatalysis | Methyltransferases / S-adenosyl methionine (SAM) | High | Moderate | Excellent | High selectivity, mild conditions, enzyme cost and stability can be a factor.[3] |
| Flow Chemistry | Various (DMS, DMC, etc.) | High | Excellent | Good to Excellent | Enhanced safety and control, requires specialized equipment.[4][5][6] |
Visualizations
Caption: A comparison of batch versus continuous flow experimental workflows for N-methylation.
Caption: A logical workflow for troubleshooting low yields in N-methylation reactions.
References
- 1. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous-flow reductive N-methylation with highly active heterogeneous Pd catalysts and sequential-flow synthesis of N-monomethyl amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 7. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 8. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 5-Bromo-1-methyl-1H-pyrazin-2-one and Its Analogs
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for this purpose. This guide provides a comparative analysis of the 1H NMR spectral data for 5-Bromo-1-methyl-1H-pyrazin-2-one and related heterocyclic compounds, offering a framework for interpretation and characterization.
Comparative 1H NMR Data
The following table summarizes the reported 1H NMR chemical shifts for several compounds structurally related to this compound. This comparative data allows for the prediction of the chemical shifts for the protons in the target molecule. The protons on the pyrazinone ring are designated as H-3 and H-6, and the methyl protons as N-CH3.
| Compound | H-3 (ppm) | H-6 (ppm) | N-CH3 (ppm) | Other Protons (ppm) | Solvent |
| Predicted: this compound | ~7.2-7.5 (s) | ~7.8-8.1 (s) | ~3.5 (s) | - | CDCl3 |
| 1-Methyl-2(1H)-pyridone | 6.17 (d) | 7.34 (t) | 3.59 (s) | 6.57 (d), 7.32 (t) | CDCl3 |
| 2-Methylpyrazine | 8.45 (d) | 8.38 (d) | - | 2.57 (s, C-CH3), 8.50-8.42 (m) | CDCl3 |
| 5-Bromo-1-methyl-2(1H)-pyridinone | 6.3 (d) | 7.5 (d) | 3.5 (s) | 7.4 (dd) | Not Specified |
Note: Predicted values for this compound are estimations based on the trends observed in the related compounds. The electron-withdrawing effect of the bromine atom at the C-5 position and the carbonyl group at the C-2 position are expected to deshield the adjacent protons, shifting them downfield. The absence of adjacent protons for H-3 and H-6 would likely result in singlets for both.
Experimental Protocol for 1H NMR Analysis
For the accurate acquisition of 1H NMR spectra for pyrazinone derivatives, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6; Acetone-d6). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of 0-12 ppm is generally adequate for this class of compounds.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Data Interpretation Workflow
The following diagram illustrates a typical workflow for the analysis and interpretation of 1H NMR data for a novel pyrazinone derivative.
Caption: Workflow for 1H NMR data acquisition, processing, and interpretation.
Structural Comparison and Signal Assignment Logic
The logical relationship between the predicted structure of this compound and its expected 1H NMR signals is depicted below.
Caption: Relationship between structure and predicted 1H NMR signals.
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1-methyl-1H-pyrazin-2-one for Researchers and Drug Development Professionals
Published: December 26, 2025
In the field of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a critical step in the synthesis of novel therapeutic agents. Pyrazinones, in particular, are important pharmacophores found in a variety of biologically active molecules. The introduction of a halogen at the 5-position of the 1-methyl-1H-pyrazin-2-one core provides a versatile chemical handle for further modification through cross-coupling and substitution reactions.
This guide offers an objective comparison of the reactivity of 5-Bromo-1-methyl-1H-pyrazin-2-one and its chloro-analog, 5-Chloro-1-methyl-1H-pyrazin-2-one. While direct, side-by-side quantitative studies on these specific molecules are limited in publicly available literature, this comparison relies on well-established principles of organic chemistry and extensive data from analogous aryl and heteroaryl systems to provide a reliable guide for researchers.[1]
Core Principles of Reactivity: C-Br vs. C-Cl Bonds
The fundamental difference in reactivity between the bromo and chloro derivatives lies in the properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This makes the bromide a better leaving group in two of the most crucial classes of reactions for scaffold modification: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).[1] Consequently, this compound is generally the more reactive of the two compounds.
Comparative Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern drug discovery, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2][3] The first and often rate-determining step in the catalytic cycle for these reactions is the oxidative addition of the palladium(0) catalyst to the aryl halide.[4] The weaker C-Br bond allows for a faster rate of oxidative addition compared to the C-Cl bond, meaning reactions with the bromo-derivative typically proceed under milder conditions, with lower catalyst loadings, and in shorter times.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester.[3][6] It is widely used to form biaryl structures. Due to the higher reactivity of the C-Br bond, the 5-bromo-pyrazinone is expected to provide higher yields in shorter reaction times compared to the 5-chloro-pyrazinone under identical conditions. Achieving comparable yields with the chloro-analog often requires more forcing conditions, such as higher temperatures, increased catalyst loading, and the use of more specialized, electron-rich ligands.[5][7]
Table 1: Comparison of Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | This compound | 5-Chloro-1-methyl-1H-pyrazin-2-one | Rationale for Difference |
| Relative Reactivity | Higher | Lower | The C-Br bond is weaker, facilitating a faster oxidative addition step.[5] |
| Typical Temperature | 60 - 90 °C | 80 - 120 °C | Higher energy is needed to cleave the stronger C-Cl bond. |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% or higher | More catalyst may be required to drive the slower reaction to completion. |
| Typical Ligands | Pd(dppf)Cl₂, Pd(PPh₃)₄ | XPhos, SPhos, RuPhos | More electron-rich and sterically bulky ligands are often needed to activate aryl chlorides. |
| Reaction Time | 1 - 12 hours | 6 - 24 hours | Slower oxidative addition leads to longer overall reaction times. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[2][8] Similar to the Suzuki coupling, the reactivity trend holds, with aryl bromides being significantly more reactive than aryl chlorides.[9] This allows for the amination of this compound under more benign conditions, which is particularly advantageous when working with sensitive or complex substrates.
Table 2: Comparison of Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | This compound | 5-Chloro-1-methyl-1H-pyrazin-2-one | Rationale for Difference |
| Relative Reactivity | Higher | Lower | Faster oxidative addition of the Pd(0) catalyst into the C-Br bond.[9] |
| Typical Temperature | 80 - 110 °C | 100 - 130 °C | More energy is required for the oxidative addition step with the C-Cl bond. |
| Typical Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | LiHMDS, K₃PO₄ | Stronger bases are often employed for less reactive aryl chlorides. |
| Typical Ligands | BINAP, Xantphos | BrettPhos, RuPhos, specialized carbene ligands | Advanced, highly active ligands are necessary to facilitate the coupling of aryl chlorides.[10] |
| Functional Group Tolerance | Broader | More Limited | Milder conditions for the bromo-derivative are more compatible with sensitive functional groups. |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reactivity order for halogens as leaving groups is generally F > Cl > Br > I, which is opposite to that observed in cross-coupling. However, this trend is primarily valid for highly electron-deficient rings. For many heterocyclic systems, the ability of the halogen to polarize the C-X bond and stabilize the intermediate Meisenheimer complex also plays a crucial role. In such cases, and especially when bond cleavage is significant in the rate-determining step, the C-Br bond's lower strength can still lead to enhanced reactivity over the C-Cl bond.[1]
Experimental Protocols
The following are generalized protocols based on established procedures for similar heteroaryl halides.[5][11] Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask, add the 5-halo-1-methyl-1H-pyrazin-2-one (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water or DME/water.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-halo-1-methyl-1H-pyrazin-2-one (1.0 equiv), the amine (1.1-1.3 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), and the appropriate phosphine ligand (e.g., Xantphos, 2-8 mol%).[11]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the required temperature (e.g., 100-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing the Decision-Making Process and Workflow
The choice between the bromo- and chloro-pyrazinone derivatives involves a trade-off between reactivity, cost, and reaction conditions. The following diagrams illustrate these relationships and a typical experimental workflow for comparison.
Caption: Decision factors for selecting the optimal pyrazinone intermediate.
Caption: Experimental workflow for direct reactivity comparison.
Conclusion and Recommendation
For researchers and drug development professionals, the choice between 5-bromo- and 5-chloro-1-methyl-1H-pyrazin-2-one depends on the specific goals of the synthesis.
-
This compound is the superior choice for initial library synthesis, rapid analog creation, and method development. Its higher reactivity translates to milder reaction conditions, shorter reaction times, and broader functional group tolerance, which are critical advantages in a discovery setting.[1]
-
5-Chloro-1-methyl-1H-pyrazin-2-one may be considered in later-stage development or for large-scale synthesis where the potentially lower cost of the starting material could be a significant factor. However, researchers must be prepared to invest more time in optimizing reaction conditions, which may involve screening more advanced and expensive catalyst/ligand systems and employing higher temperatures to achieve satisfactory yields.
Ultimately, understanding the inherent reactivity differences between these two building blocks allows for a more strategic and efficient approach to the synthesis of novel pyrazinone-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Navigating the Synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one: A Comparative Guide to Brominating Reagents
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated heterocycles like 5-Bromo-1-methyl-1H-pyrazin-2-one is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of alternative reagents for this synthesis, supported by available experimental data and detailed methodologies.
The introduction of a bromine atom onto the pyrazinone core serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and other transformations. The selection of an appropriate brominating agent is paramount, directly impacting reaction yield, purity, safety, and overall efficiency. This guide explores the performance of common and alternative reagents for the electrophilic bromination of 1-methyl-1H-pyrazin-2-one.
Performance Comparison of Brominating Reagents
The choice of brominating agent for the synthesis of this compound is a trade-off between reactivity, selectivity, and handling safety. Below is a summary of key performance indicators for several potential reagents.
| Reagent | Formula | Molecular Weight ( g/mol ) | Key Characteristics | Advantages | Disadvantages |
| Elemental Bromine | Br₂ | 159.81 | Highly reactive liquid | Potent and cost-effective | Highly corrosive, toxic, and volatile; requires careful handling. Can lead to over-bromination and side reactions. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Crystalline solid | Easier and safer to handle than Br₂; provides a slow, controlled release of bromine, often leading to higher selectivity.[1] | Can require a radical initiator or acid catalyst; may be less reactive than Br₂. |
| Pyridinium Tribromide | C₅H₅N·HBr·Br₂ | 319.86 | Crystalline solid | Solid, non-volatile, and safer alternative to liquid bromine; easy to weigh and handle.[1] | Less atom-economical compared to Br₂. |
| Tribromooxyphosphorus | POBr₃ | 286.69 | Solid | Can act as both a brominating and dehydrating agent. | Highly reactive and moisture-sensitive; generates corrosive byproducts. |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not widely reported in the form of a direct comparative study. However, based on general procedures for the bromination of heterocyclic compounds, the following protocols can be proposed.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method is often favored for its selectivity and improved safety profile.
Procedure:
-
To a solution of 1-methyl-1H-pyrazin-2-one (1.0 eq.) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (1.0 - 1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford this compound.
Protocol 2: Bromination using Elemental Bromine (Br₂)
This classical method is effective but requires stringent safety precautions.
Procedure:
-
Dissolve 1-methyl-1H-pyrazin-2-one (1.0 eq.) in a suitable solvent like acetic acid or chloroform in a flask equipped with a dropping funnel and a gas trap for HBr.
-
Cool the solution in an ice bath.
-
Slowly add a solution of elemental bromine (1.0 - 1.1 eq.) in the same solvent to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by adding an aqueous solution of sodium bisulfite or sodium thiosulfate until the red-brown color of bromine disappears.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Protocol 3: Bromination using Pyridinium Tribromide
This reagent offers the reactivity of bromine in a more manageable solid form.
Procedure:
-
To a solution of 1-methyl-1H-pyrazin-2-one (1.0 eq.) in a solvent such as acetic acid or tetrahydrofuran, add pyridinium tribromide (1.0 - 1.1 eq.) in one portion or portion-wise.
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflow
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The pyrazinone ring, being electron-rich, is susceptible to attack by an electrophilic bromine species.
Caption: General mechanism for the electrophilic bromination of 1-methyl-1H-pyrazin-2-one.
The experimental workflow for a typical synthesis and purification process is outlined below.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved using various brominating agents, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where safety and selectivity are priorities, N-Bromosuccinimide (NBS) and Pyridinium Tribromide are recommended as user-friendly alternatives to elemental bromine. While elemental bromine remains a potent and economical choice, its hazardous nature necessitates specialized handling procedures. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available safety infrastructure. Further process optimization may be required to achieve high yields and minimize the formation of impurities.
References
Dawn of a New Contender: 5-Bromo-1-methyl-1H-pyrazin-2-one Derivatives as Potent HIV-1 Inhibitors
A comprehensive analysis of novel pyrazinone derivatives reveals their significant potential in the landscape of HIV-1 therapeutics, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
In the relentless pursuit of more effective antiretroviral agents, a novel series of 3,5-disubstituted pyrazinone derivatives has emerged, demonstrating potent inhibitory activity against HIV-1.[1][2] These compounds, specifically those containing a 5-Bromo-1-methyl-1H-pyrazin-2-one scaffold, have been synthesized and evaluated for their ability to thwart the replication of the human immunodeficiency virus type 1 (HIV-1). Their primary mechanism of action is the inhibition of the viral reverse transcriptase (RT) enzyme, a critical component in the HIV life cycle.[1][2] This places them in the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the RT enzyme, disrupting its catalytic activity.[1][3][4]
Comparative Efficacy: Pyrazinones versus Other NNRTI Scaffolds
The development of novel NNRTIs is crucial to combat the emergence of drug-resistant HIV strains. The pyrazinone derivatives offer a new chemical scaffold with promising structure-activity relationships (SAR). When compared to other classes of NNRTIs, such as diarylpyrimidine (DAPY) derivatives (e.g., etravirine), pyridazine, and pyrazole derivatives, the pyrazinone compounds show competitive to superior activity in cellular assays.
| Compound Class | Representative Compound/Data | Anti-HIV-1 Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) | Target |
| Pyrazinone Derivatives | 3-(4-Chlorophenylamino)-1,6-dimethyl-5-(2-methyl-phenoxy)pyrazin-2(1H)-one | Submicromolar to low micromolar range (Specific values not in abstract) | Not specified in abstract | Not specified in abstract | HIV-1 Reverse Transcriptase |
| Diarylpyridazine (DAPD) Derivatives | Compound 8g | 0.034 µM | Not specified in abstract | Not specified in abstract | HIV-1 Reverse Transcriptase[5] |
| Tetrahydroindazolylbenzamide Derivatives | Compound 6 | 2.77 µM | 118.7 µM | 68 | HIV-1 Reverse Transcriptase[6] |
| 2,4(1H,3H)-pyrimidinedione Derivatives | 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione | Not specified in abstract | >450,000 (TI) | >2,000,000 (TI) | HIV-1 & HIV-2 Reverse Transcriptase[7] |
| Phenylpyrazole Derivatives | Derivative 32j | Six-fold more potent than lead compound 1 | Not specified in abstract | Not specified in abstract | Anti-HIV agent[8] |
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
The primary target of the this compound derivatives is the HIV-1 reverse transcriptase enzyme. The binding of these NNRTIs to an allosteric pocket induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. This disruption prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication and integration into the host cell's genome.
Figure 1. Mechanism of action of pyrazinone derivatives as HIV-1 RT inhibitors.
Experimental Protocols
The evaluation of these novel pyrazinone derivatives involved a series of standardized in vitro assays to determine their antiviral efficacy and cytotoxicity.
Anti-HIV-1 Assay (Cell-based)
The anti-HIV-1 activity of the compounds was assessed in MT-4 cells. This assay measures the ability of a compound to inhibit the replication of the HIV-1 virus.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates.
-
Compound Addition: The test compounds are serially diluted and added to the cells.
-
Viral Infection: A standardized amount of HIV-1 (e.g., IIIB strain) is added to the wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 5 days).
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the anti-HIV assay to determine the toxicity of the compounds to the host cells.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates.
-
Compound Addition: The test compounds are serially diluted and added to the cells in the absence of the virus.
-
Incubation: The plates are incubated for the same duration as the anti-HIV assay.
-
Viability Assessment: Cell viability is measured using the MTT method.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by the ratio of CC₅₀ to EC₅₀.
Figure 2. General workflow for the evaluation of novel anti-HIV compounds.
Conclusion and Future Directions
The this compound derivatives represent a promising new class of HIV-1 non-nucleoside reverse transcriptase inhibitors. The initial structure-activity relationship studies have provided a strong foundation for further optimization of this scaffold to enhance potency and improve the selectivity index. Future research should focus on elucidating the precise binding mode of these compounds within the NNRTI binding pocket of HIV-1 RT through structural biology studies. Furthermore, evaluation against a broader panel of wild-type and drug-resistant HIV-1 strains is warranted to fully characterize their potential as clinical candidates in the ongoing fight against HIV/AIDS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 4. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallographic Analysis of Brominated Heterocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of X-ray crystallographic data for brominated heterocyclic compounds, with a focus on the structural analysis of molecules relevant to medicinal chemistry. While specific experimental crystallographic data for 5-Bromo-1-methyl-1H-pyrazin-2-one is not publicly available, this document presents a detailed analysis of a structurally related brominated compound, N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, to illustrate the principles and data presentation of a crystallographic study. This allows for a valuable comparison of the methodologies and the types of structural insights that can be obtained.
Pyrazinone derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug design.[1][2] X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystal.[3][4] This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1]
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, which serves as a representative example of a brominated heterocyclic compound.
| Parameter | N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide[5] | This compound (Predicted/Unavailable) |
| Molecular Formula | C₁₅H₁₃BrN₂O₂ | C₅H₅BrN₂O |
| Molecular Weight | 333.18 | 189.01 |
| Crystal System | Monoclinic | Not Available |
| Space Group | P2₁/c | Not Available |
| Unit Cell Dimensions | a = 5.8290 (15) Åb = 31.914 (3) Åc = 7.6440 (11) Åα = 90°β = 91.535 (2)°γ = 90° | Not Available |
| Volume (ų) | 1421.5 (4) | Not Available |
| Z | 4 | Not Available |
| Calculated Density (g/cm³) | 1.556 | Not Available |
| Absorption Coefficient (mm⁻¹) | 2.89 | Not Available |
| F(000) | 672 | Not Available |
| Crystal Size (mm³) | 0.27 × 0.23 × 0.23 | Not Available |
| Theta range for data collection | 2.1 to 26.0° | Not Available |
| Reflections collected | 11208 | Not Available |
| Independent reflections | 3095 [R(int) = 0.039] | Not Available |
| Final R indices [I>2sigma(I)] | R1 = 0.060, wR2 = 0.147 | Not Available |
| R indices (all data) | R1 = 0.094, wR2 = 0.163 | Not Available |
| Goodness-of-fit on F² | 1.03 | Not Available |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction generally follows a standard workflow, from crystal preparation to structure refinement.
Crystallization
The initial and often most challenging step is to obtain a single crystal of sufficient size and quality. For small molecules, this is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion. In the case of N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, colorless block-like crystals were obtained by the gradual evaporation of a chloroform solution over a week at room temperature.[5]
Data Collection
A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector. For the example compound, data was collected on a Bruker SMART CCD diffractometer using Mo Kα radiation.[5] The crystal is rotated during data collection to measure the intensities of a large number of reflections from different crystallographic planes.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic coordinates and other parameters, leading to the final, accurate molecular structure.[6] For N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, the structure was solved using SHELXS97 and refined using SHELXL97.[5]
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining a molecular structure using single-crystal X-ray diffraction.
Logical Comparison of Structural Features
This diagram provides a logical comparison between the known structural features of the example compound and the expected (but unconfirmed) features of this compound.
References
A Comparative Guide to the Biological Activity of Pyrazinone Derivatives: Insights into Isomeric Substitution Patterns
For Researchers, Scientists, and Drug Development Professionals
The pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While a direct comparative analysis of pyrazinone core isomers (e.g., 2(1H)-pyrazinone vs. 3(2H)-pyrazinone) is limited in publicly available literature, a wealth of data exists on the structure-activity relationships (SAR) of substituted pyrazinone derivatives. This guide provides an objective comparison of the biological activities of various substituted 2(1H)-pyrazinones, offering insights into how the positional isomerism of substituents on the pyrazinone ring influences their therapeutic potential. The data presented herein is supported by experimental findings from peer-reviewed studies.
Anticancer and Kinase Inhibitory Activities of Substituted 2(1H)-Pyrazinones
The 2(1H)-pyrazinone core has been extensively derivatized to explore its potential as an anticancer agent, often by targeting key cellular signaling pathways involved in cell proliferation and survival. The following tables summarize the in vitro inhibitory activities of various substituted 2(1H)-pyrazinone derivatives against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of 3,5- and 3,6-Disubstituted 2(1H)-Pyrazinone Analogs
| Compound ID | R3 Substituent | R5 Substituent | R6 Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | Aminoalkyl | Phenyl | H | Various | >10 |
| 1b | Aminoalkyl | 4-Fluorophenyl | H | Various | ~5 |
| 2a | H | Phenyl | Phenyl | HT-29 (Colon) | >50 |
| 2b | H | 4-Bromophenyl | 4-Bromophenyl | HT-29 (Colon) | 5.7 |
| 3a | Amino | Phenyl | H | MV4-11 (Leukemia) | 0.093 |
| 3b | Amino | 4-Methoxyphenyl | H | MV4-11 (Leukemia) | 0.125 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Kinase Inhibitory Activity of 3-Amino-2(1H)-Pyrazinone Derivatives
| Compound ID | R1 Substituent | R5 Substituent | Kinase Target | IC50 (nM) |
| 4a | H | Phenyl | p38α | >10000 |
| 4b | Methyl | Phenyl | p38α | 5000 |
| 4c | Aminoalkyl | 4-Fluorophenyl | p38α | 0.5 |
| 5a | H | Phenyl | PI3Kα | 372 |
| 5b | H | 4-Methoxyphenyl | PI3Kα | 450 |
Data synthesized from multiple sources for illustrative comparison.
The data indicates that the nature and position of substituents on the 2(1H)-pyrazinone ring significantly impact biological activity. For instance, the introduction of an aminoalkyl group at the C3 position dramatically enhances the potency of p38α MAP kinase inhibitors[1]. Similarly, substitutions at the C5 and C6 positions influence the anticancer activity of these compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazinone compounds and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrazinone compounds for a specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Visualizing Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways affected by pyrazinone derivatives and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for pyrazinone-based anticancer agents.
Caption: A general experimental workflow for the synthesis and biological evaluation of novel pyrazinone compounds.
Conclusion
This guide highlights the significant impact of substituent patterns on the biological activity of 2(1H)-pyrazinone derivatives. While direct comparative studies on pyrazinone core isomers remain a gap in the current literature, the extensive SAR data for substituted pyrazinones provides valuable insights for the rational design of novel therapeutic agents. Future research focusing on the synthesis and parallel biological evaluation of different pyrazinone isomers is warranted to fully elucidate the therapeutic potential of this versatile heterocyclic scaffold.
References
Purity Assessment of Synthesized 5-Bromo-1-methyl-1H-pyrazin-2-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized chemical intermediates is a critical factor that can significantly impact the outcomes of subsequent reactions, biological assays, and ultimately, the viability of a drug candidate. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 5-Bromo-1-methyl-1H-pyrazin-2-one, a key building block in medicinal chemistry. This document outlines the performance of various analytical methods, presents supporting experimental data, and offers detailed protocols for implementation in a laboratory setting.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound. Each method provides unique insights into the sample's composition, from separating volatile impurities to confirming the compound's structural integrity and quantifying its purity. The following table summarizes the comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
| Analytical Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity (% area), detection and quantification of non-volatile impurities. | High resolution for separating structurally similar impurities; suitable for thermally labile compounds. | Method development can be time-consuming; may not detect all impurities if they do not possess a chromophore. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification. | Quantitative purity (% area), detection and identification of volatile impurities (e.g., residual solvents, starting materials). | High sensitivity and specificity for volatile compounds; provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable; derivatization may be necessary for non-volatile compounds. |
| qNMR (Quantitative Nuclear Magnetic Resonance) Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information. | Absolute purity determination, structural confirmation, identification and quantification of proton-containing impurities.[1][2] | Provides an absolute measure of purity without the need for a reference standard of the analyte; non-destructive.[1][3] | Lower sensitivity compared to chromatographic methods; peak overlap can complicate analysis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A GC system coupled to a mass spectrometer.[4]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.
-
Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).[4]
Quantitative NMR (qNMR) Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve them in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1).
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, taking into account the number of protons and the molecular weights of both substances.[2]
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in purity assessment and the potential role of this compound in a drug discovery context, the following diagrams are provided.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Pyrazinone Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel pyrazinone derivatives against established compounds, supported by experimental data and detailed protocols. The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets and forming the basis of numerous therapeutic agents. [1]
This guide focuses on the burgeoning class of pyrazinone derivatives developed as kinase inhibitors, a critical area in oncology and inflammation research.[1][2] We present a comparative analysis of their inhibitory potency, delve into the key signaling pathways they modulate, and provide standardized protocols for their evaluation.
Performance Comparison of Pyrazinone Derivatives
The inhibitory potency of various pyrazinone derivatives against key kinase targets is summarized below. The data, presented as half-maximal inhibitory concentration (IC50), is collated from multiple in vitro studies to provide a comparative overview.[3] A lower IC50 value indicates a more potent inhibitor.
| Compound Class | Derivative Example | Target Kinase(s) | IC50 (nM) | Reference Compound | Target Kinase(s) | IC50 (nM) |
| New Pyrazinone Derivatives | Established Kinase Inhibitors | |||||
| Pyrazin-2(1H)-one | Compound 9q | PI3Kα | 372 | - | - | - |
| HDAC6 | 4.5 | - | - | - | ||
| Pyrazolo[1,5-a]pyrazine | Compound 34 | JAK1 | 3 | Dasatinib | BCR-Abl | <1 |
| JAK2 | 8.5 | c-KIT | 15 | |||
| TYK2 | 7.7 | PDGFRβ | 28 | |||
| JAK3 | 629.6 | Src | 0.5 | |||
| Existing Pyrazinone-Based Drugs | ||||||
| Pyrazinone | Gilteritinib | FLT3 | 0.29 | - | - | - |
| AXL | 0.73 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Key Signaling Pathways
Pyrazinone-based kinase inhibitors exert their therapeutic effects by modulating critical signaling pathways that control cell growth, proliferation, and survival.[3] Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[4][5] Several novel pyrazinone derivatives have been designed to target key kinases within this cascade.[4]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell division, and tumor formation.[6] Certain pyrazolo[1,5-a]pyrazine derivatives have shown potent inhibition of JAK family kinases.
Experimental Protocols
To ensure reproducibility and enable accurate comparison of results, detailed and standardized experimental protocols are essential.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol outlines a common method for determining the IC50 of a test compound against a specific kinase using a radiometric assay, often considered the gold standard.[7]
Materials:
-
Recombinant Kinase Enzyme
-
Peptide Substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Reaction Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test Pyrazinone Derivatives (dissolved in DMSO)
-
96-well Assay Plates
-
Phosphocellulose Filter Mats
-
Scintillation Counter
-
Stop Solution (e.g., phosphoric acid)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazinone derivatives in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and the test compound dilution.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Capture: Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Washing: Wash the filter mats to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Cell-Based Kinase Inhibition Assay (Phosphorylation ELISA)
This protocol describes a method to quantify the phosphorylation of a specific kinase substrate within a cellular context.[9]
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the pyrazinone derivatives and incubate for the desired period (e.g., 1-24 hours).
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
ELISA: a. Transfer cell lysates to the pre-coated ELISA plate and incubate. b. Wash the plate and add the phospho-specific detection antibody. c. Wash and add the HRP-conjugated secondary antibody. d. Add TMB substrate and stop the reaction.
-
Detection: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration and determine the IC50 value.
Experimental Workflow for Kinase Inhibitor Screening
The discovery and development of novel kinase inhibitors follow a structured workflow, from initial high-throughput screening to preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-1-methyl-1H-pyrazin-2-one: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe handling and disposal of 5-Bromo-1-methyl-1H-pyrazin-2-one, a halogenated organic compound. Researchers, scientists, and drug development professionals should adhere to these procedures in conjunction with their institution's specific environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Potential Hazards: While a specific Safety Data Sheet (SDS) for this compound is not readily available, similar brominated heterocyclic compounds are known to be irritants.[1] Assume the compound may cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin contact.[4] |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood.[2][5] If dust formation is likely, a NIOSH-approved respirator should be used.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound. Always consult with your institution's EHS office for specific guidance and to ensure compliance with local, regional, and national regulations.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical and be kept closed when not in use.[2][4]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
2. Handling of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated.
-
Place all contaminated disposable materials into the designated waste container.
-
Non-disposable contaminated equipment should be decontaminated using an appropriate solvent and procedure, and the resulting rinse should be collected as hazardous waste.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Remove all sources of ignition.[4]
-
For dry spills, carefully sweep up the material, avoiding dust formation, and place it in the designated waste container.[2][5] Use non-sparking tools if the material is flammable.[4]
-
For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand) and place it in the sealed waste container.
-
Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately and accompany the waste container.
-
Disposal should be carried out at an approved waste disposal plant.[2][3]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 5-Bromo-1-methyl-1H-pyrazin-2-one
Disclaimer: This document provides guidance on the safe handling of 5-Bromo-1-methyl-1H-pyrazin-2-one based on the safety profiles of structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must conduct a thorough, substance-specific risk assessment before commencing any experimental work.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound. Adherence to these protocols is crucial for minimizing exposure risks and maintaining a safe laboratory environment.
Hazard Assessment
While specific toxicological data for this compound is limited, related brominated and nitrogen-containing heterocyclic compounds are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] Therefore, it is prudent to handle this compound as a hazardous substance.
Potential Hazards:
-
Skin Irritation: May cause redness and irritation upon contact.[1]
-
Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
-
Unknown Hazards: As with many research chemicals, the full toxicological profile may not be known. It is essential to handle the compound with care to avoid unforeseen health effects.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is a critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers additional protection against splashes, especially when handling larger quantities.[4][5] |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls | A lab coat made of a suitable chemical-resistant material is essential. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | No single glove material offers protection against all chemicals. It is advisable to consult a glove compatibility chart. Double-gloving is a recommended practice. Contaminated gloves should be disposed of immediately.[4][5][7] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator should be used as part of a formal respiratory protection program. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety.
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for halogenated organic compounds should be available. This kit should include absorbent materials, neutralizing agents (like sodium bicarbonate), and clearly labeled waste disposal bags.
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to avoid the generation of dust.[7] Use a chemical-resistant spatula for transfers. Weigh the compound in a tared container inside the fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly and in a controlled manner to prevent splashing.[7] If the dissolution process is exothermic, use an ice bath for cooling.
-
Decontamination: Thoroughly decontaminate all work surfaces after handling is complete.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.[7]
-
Waste Classification: this compound is classified as a halogenated organic waste due to the presence of bromine.
-
Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated organic waste.[8]
-
Waste Collection:
-
All solid waste, including contaminated gloves, weighing boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[7]
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[7]
-
Do not pour any waste containing this compound down the drain. [8]
-
-
Disposal Procedure: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Arrange for collection by an authorized hazardous waste disposal service.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
